Benzo[b]thiophen-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYTANKWDPRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302075 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-28-9 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Characterization of Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1] This guide focuses on the structural analysis and characterization of a key derivative, Benzo[b]thiophen-5-amine. This compound serves as a crucial intermediate and building block in the synthesis of various therapeutic agents, including those with potential applications as central nervous system agents, kinase inhibitors, and antimitotic agents.[2][3] Its amine group allows for facile derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.[3] A thorough understanding of its structural features and physicochemical properties is paramount for its effective utilization in research and drug development.
This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of this compound, including its physicochemical properties, spectroscopic data, and a summary of its synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₈H₇NS | --INVALID-LINK-- |
| Molecular Weight | 149.21 g/mol | --INVALID-LINK-- |
| Appearance | Light brown to brown solid | --INVALID-LINK-- |
| Melting Point | 72-75 °C | --INVALID-LINK-- |
| Boiling Point | 313.1 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK-- |
| CAS Number | 20532-28-9 | --INVALID-LINK-- |
Structural Analysis and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound. The following sections detail the expected and reported data from key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹³C NMR Spectroscopy
A predicted ¹³C NMR spectrum provides an estimation of the chemical shifts for the carbon atoms in the molecule.[4] The predicted chemical shifts are useful for preliminary identification and comparison with experimental data once obtained.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 123.4 |
| C3 | 128.5 |
| C3a | 139.3 |
| C4 | 110.1 |
| C5 | 145.8 |
| C6 | 112.5 |
| C7 | 124.6 |
| C7a | 132.1 |
Source: Human Metabolome Database (HMDB) - Predicted Spectrum[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be associated with the amine (N-H) and the aromatic (C-H and C=C) functionalities. Although an experimental spectrum for this specific compound is not available in the searched results, typical IR absorption regions for primary aromatic amines can be referenced.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| Aromatic Amine (N-H) | Scissoring | 1590-1650 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1400-1600 |
| C-N | Stretch | 1250-1360 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (149.21). The fragmentation pattern of related (2-aminopropyl)benzo[b]thiophene isomers shows a characteristic base peak at m/z 44, corresponding to the iminium ion, and ions reflecting the benzo[b]thiophene nucleus at m/z 147 and 148.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility. While a specific, comprehensive protocol for the parent compound was not found in the searched literature, a general procedure for the synthesis of related 3-aminobenzo[b]thiophenes via microwave irradiation is described.[6]
General Synthesis of 3-Aminobenzo[b]thiophenes [6]
A mixture of a 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is subjected to microwave irradiation at 130 °C. The reaction time is optimized for the specific substrate. This method provides rapid access to 3-aminobenzo[b]thiophenes in good yields.
General Analytical Characterization
For the characterization of synthesized benzothiophene derivatives, the following general procedures are typically employed:
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃.[2]
-
Mass Spectrometry : Electron ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern.[5]
-
Infrared Spectroscopy : IR spectra are typically recorded using KBr pellets on an FT-IR spectrometer to identify functional groups.[3]
Mandatory Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
General Characterization Workflow
Caption: General workflow for synthesis and characterization.
Structure-Activity Relationship (SAR) Insights
While a specific signaling pathway for this compound is not well-defined in the literature, structure-activity relationship studies on its derivatives have provided valuable insights into their biological activities. For instance, studies have shown that 5-aminobenzothiophene derivatives can act as potent inhibitors of Mycobacterium smegmatis and as antimitotic agents by interacting with tubulin.[2][5]
The following diagram illustrates a conceptual SAR based on these findings.
Caption: Conceptual SAR of this compound derivatives.
Conclusion
This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This guide has summarized the key physicochemical and structural characteristics of this compound based on available data. While a complete set of experimental data remains to be consolidated in the scientific literature, the information provided herein serves as a valuable resource for researchers. Further studies to fully characterize this compound and explore its biological activities are warranted to unlock its full potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 5. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Unveiling the Physicochemical Landscape of Benzo[b]thiophen-5-amine: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Benzo[b]thiophen-5-amine, a heterocyclic aromatic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core physicochemical properties of this compound. The following sections provide a detailed overview of its quantitative data, experimental protocols for property determination, and its role in therapeutic development workflows.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound have been compiled from various sources and are summarized below. These parameters are crucial for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NS | ChemScene, PubChem[1][2] |
| Molecular Weight | 149.21 g/mol | ChemScene, PubChem[1][2] |
| Melting Point | 72-75 °C | Various Suppliers |
| Boiling Point | ~313 °C (Predicted) | Various Suppliers |
| Density | ~1.3 g/cm³ (Predicted) | Various Suppliers |
| pKa | ~4.10 (Predicted) | Various Suppliers |
| LogP | 2.4 - 3.1 | PubChem, Various Suppliers[1] |
| Appearance | Light brown to brown solid | Various Suppliers |
| Storage | 4°C, protect from light, stored under nitrogen | ChemScene[2] |
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is proprietary to various suppliers, the following are detailed, generalized methodologies for determining the key physicochemical properties of aromatic amines.
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and is determined as a range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small, dry sample of the compound is finely ground using a mortar and pestle.[3]
-
The open end of a capillary tube is jabbed into the powdered sample to collect a small amount of material.[4]
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[3]
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary, approximate determination.[4]
-
For an accurate measurement, a fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[4]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[5]
Boiling Point Determination (Micro Method)
This method is suitable for small quantities of liquid samples. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
A small amount of the substance is placed in a small test tube or vial.[6]
-
A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[6]
-
The test tube is attached to a thermometer.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6][7]
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6]
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) of an ionizable compound can be determined by measuring changes in its UV-Visible absorption spectrum at different pH values.[8]
Apparatus:
-
UV-Visible spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions of varying pH
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., 50% ethanol-water for poorly soluble amines).[8]
-
A series of solutions are prepared by diluting the stock solution in buffers of known pH.
-
The UV-Visible absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the amine have different extinction coefficients is measured for each pH.[8]
-
The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log of the ratio of the concentrations of the protonated and deprotonated forms against pH.[8]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent.
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
A known concentration of this compound is dissolved in either n-octanol or the aqueous buffer.
-
Equal volumes of the n-octanol and aqueous buffer are added to a separatory funnel or vial.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The phases are allowed to separate completely, aided by centrifugation if necessary.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[9]
Role in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[10][11] Its structural features allow for derivatization to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for therapeutic targets.[10]
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program targeting protein kinases.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a framework for its analysis. The visualization of its role in the drug discovery pipeline highlights its significance as a scaffold for the development of novel therapeutics. This compilation of information aims to facilitate further research and application of this versatile compound in various scientific endeavors.
References
- 1. Benzo(b)thiophen-5-amine | C8H7NS | CID 288032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chymist.com [chymist.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. acdlabs.com [acdlabs.com]
- 10. This compound [myskinrecipes.com]
- 11. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for producing Benzo[b]thiophen-5-amine, a crucial building block in medicinal chemistry. The document details experimental protocols, quantitative data, and mechanistic insights to support research and development in the pharmaceutical and chemical industries.
Primary Synthesis Pathway: Nitration and Subsequent Reduction
The most prevalent and well-documented method for synthesizing this compound involves a two-step process: the nitration of a suitable benzo[b]thiophene precursor to yield 5-nitrobenzo[b]thiophene, followed by the reduction of the nitro group to the desired amine.
Synthesis of 5-Nitrobenzo[b]thiophene
The synthesis of the key intermediate, 5-nitrobenzo[b]thiophene, can be achieved through two main approaches: direct nitration of benzo[b]thiophene or a cyclization reaction to construct the thiophene ring on a pre-nitrated benzene derivative.
Direct nitration of the benzo[b]thiophene core is a challenging transformation that often results in a mixture of isomers. The regioselectivity is highly dependent on the reaction conditions, including the nitrating agent and temperature[1].
-
Nitration with Potassium Nitrate in Sulfuric Acid: This method has been shown to favor the formation of 5- and 6-nitro isomers[1][2].
-
Nitration with Concentrated Nitric Acid in a Sulfuric Acid/Acetic Acid Mixture: At elevated temperatures (e.g., 60°C), this method tends to favor the formation of the 4-nitro isomer[1][2].
Due to the formation of isomeric mixtures that require separation, this method is often less preferred for the specific synthesis of the pure 5-nitro isomer.
A more regioselective approach involves the construction of the benzo[b]thiophene ring system from a starting material that already contains the nitro group at the desired position. A common strategy begins with substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones[2].
Experimental Protocol: Synthesis of 2-Aroyl-5-nitrobenzo[b]thiophenes [2]
This multi-step synthesis proceeds through the following key transformations:
-
Thiocarbamate Formation: Reaction of the starting 5-nitrophenol derivative with N,N-dimethylthiocarbamoyl chloride.
-
Newman-Kwart Rearrangement: Thermal rearrangement of the O-arylthiocarbamate to the S-arylthiocarbamate.
-
Hydrolysis: Conversion of the S-arylthiocarbamate to the corresponding 2-thiophenol.
-
Cyclization: A "one-pot" cyclization of the 2-thiophenol with an α-haloketone (e.g., 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone) in the presence of a base like potassium carbonate in refluxing acetone to yield the 2-aroyl-5-nitrobenzo[b]thiophene.
Quantitative Data for Synthesis of 2-Aroyl-5-nitrobenzo[b]thiophenes
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 5-Nitrosalicylaldehyde derivatives | N,N-Dimethylthiocarbamoyl chloride, DABCO, DMF | O-Arylthiocarbamates | Good |
| 2 | O-Arylthiocarbamates | Toluene, reflux | S-Arylthiocarbamates | - |
| 3 | S-Arylthiocarbamates | 3 M aq. NaOH | 2-Thiophenols | - |
| 4 | 2-Thiophenols, 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone | K₂CO₃, Acetone, reflux | 2-Aroyl-5-nitrobenzo[b]thiophenes | - |
Note: Specific yields were not provided in the source document for each step but were generally described as "good".
Diagram of the Cyclization Synthesis Pathway
References
Spectroscopic Profile of Benzo[b]thiophen-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[b]thiophen-5-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzo[b]thiophene core and the amine group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.63 | d | 8.61 | H-7 |
| 7.38 | d | 5.48 | H-2 or H-3 |
| 7.14 | d | 5.09 | H-2 or H-3 |
| 7.10 | d | 2.35 | H-4 |
| 6.78 | dd | 8.61, 1.96 | H-6 |
| 3.70 | br s | - | -NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C-5 |
| ~138-142 | C-7a |
| ~130-135 | C-3a |
| ~125-130 | C-2 or C-3 |
| ~120-125 | C-2 or C-3 |
| ~115-120 | C-7 |
| ~110-115 | C-6 |
| ~105-110 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, and vibrations of the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | N-H bending (scissoring) |
| ~1600, ~1450 | Medium to Strong | Aromatic C=C stretching |
| ~1330-1250 | Medium | Aromatic C-N stretching |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The exact mass of the molecular ion is a key piece of data for confirming the molecular formula.
| m/z | Relative Intensity (%) | Assignment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - HCN]⁺ |
| 105 | Moderate | [M - CS]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic amines like this compound.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and improve sensitivity. The spectral width is generally set to 200-250 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[2] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[2]
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the sample holder of the instrument.[2] A background spectrum of the clean, empty salt plate is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is usually scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a solid sample like this compound, direct insertion probe analysis with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of a probe, which is then inserted into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source can be used, which is particularly suitable for less volatile or thermally labile compounds.[3][4][5]
Mass Analysis and Detection: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.
References
- 1. 1-Benzothiophen-5-amine | 20532-28-9 [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. agilent.com [agilent.com]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Benzo[b]thiophen-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of Benzo[b]thiophen-5-amine, a key scaffold in medicinal chemistry. Due to the limited availability of dedicated quantum chemical studies on this compound, this guide outlines a standard and robust computational methodology based on Density Functional Theory (DFT), widely applied to similar heterocyclic compounds. The presented data is a combination of computed properties for this compound and illustrative, in-depth results from a closely related molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to demonstrate the depth of analysis achievable through these computational methods.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development.[1] These computational methods allow for the detailed investigation of the electronic structure, geometry, and spectroscopic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For drug development professionals, these calculations can inform on molecular stability, reactivity, and potential intermolecular interactions, which are crucial for understanding drug-receptor binding and designing novel therapeutic agents. The benzo[b]thiophene core, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2]
Computational Methodology
A robust and widely accepted methodology for the quantum chemical analysis of benzo[b]thiophene derivatives involves Density Functional Theory (DFT).[3] The following protocol is a standard approach that can be applied to this compound.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.
Spectroscopic Properties
Quantum chemical calculations can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths.
Data Presentation
The following tables summarize the computed properties for this compound and provide a more detailed set of quantum chemical calculation results for a similar and well-studied molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to illustrate the expected outcomes of a comprehensive computational study.
Table 1: Computed Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NS | --INVALID-LINK-- |
| Molecular Weight | 149.21 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Topological Polar Surface Area | 26.0 Ų | --INVALID-LINK-- |
Table 2: Illustrative Quantum Chemical Data for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value |
| Optimized Geometry (Selected Bond Lengths in Å) | |
| C4–S12 | 1.7691 |
| C10–S12 | 1.7462 |
| C5=C4 | 1.366 |
| C11–N14 | 1.4132 |
| C20≡N21 | 1.1598 |
| Optimized Geometry (Selected Bond Angles in °) | |
| C4–S12–C10 | 91.6901 |
| S12–C10–N13 | 121.6358 |
| C5–C11–C20 | 125.5452 |
| Electronic Properties | |
| HOMO Energy | -5.78 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Gap | 4.53 eV |
Data for Table 2 is sourced from a study on a related molecule and is presented here for illustrative purposes.
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.
Conclusion
References
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
solubility and stability of Benzo[b]thiophen-5-amine in organic solvents
An In-depth Technical Guide to the Solubility and Stability of Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring with an amine substituent. It serves as a crucial intermediate and building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals such as central nervous system agents and kinase inhibitors.[1] The physicochemical properties of this intermediate, specifically its solubility in organic solvents and its chemical stability, are critical parameters that influence reaction conditions, purification strategies, formulation development, and storage protocols.
This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While specific quantitative data is limited in publicly available literature, this document outlines the theoretical basis for its behavior, presents standardized experimental protocols for determining these properties, and offers templates for data presentation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NS | [1][2] |
| Molecular Weight | 149.22 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Storage | Room temperature; some suppliers recommend 4°C, protect from light, stored under nitrogen. | [1][2] |
Section 1: Solubility Profile
The solubility of this compound is dictated by the interplay between its large, non-polar benzothiophene core and its polar, basic amine group.
Theoretical Assessment
-
Organic Solvents : The parent compound, benzothiophene, is soluble in common organic solvents like acetone, ether, benzene, and chloroform due to its aromatic, non-polar nature.[3][4][5] The presence of the benzothiophene scaffold in this compound suggests it will also be soluble in a range of organic solvents.
-
Aqueous Solvents : As an aromatic amine, this compound is a weak base.[6] While its large hydrophobic core likely makes it insoluble in neutral water, it is expected to be soluble in dilute aqueous acids (e.g., 5% HCl). This is due to the protonation of the basic amine group to form a more polar, water-soluble ammonium salt.[7]
Qualitative Solubility Data (Predicted)
The following table summarizes the expected qualitative solubility based on chemical principles. Empirical verification is required.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 5% Hydrochloric Acid | Soluble | Forms a water-soluble ammonium salt.[7] |
| Aqueous (Neutral) | Deionized Water | Insoluble | The large, non-polar benzothiophene core dominates.[3] |
| Aqueous (Basic) | 5% Sodium Hydroxide | Insoluble | The basic amine group will not react with a base. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Moderately Soluble | Capable of dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine group can participate in hydrogen bonding. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Soluble | The non-polar aromatic core allows for van der Waals interactions.[8] |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| e.g., Acetonitrile | 25 | e.g., Shake-Flask/HPLC | |
| e.g., Methanol | 25 | e.g., Shake-Flask/HPLC | |
| e.g., Dichloromethane | 25 | e.g., Shake-Flask/HPLC | |
| e.g., Toluene | 25 | e.g., Shake-Flask/HPLC |
Experimental Protocol: Solubility Determination
A systematic approach is recommended to determine the solubility profile.
Objective: To determine the qualitative and quantitative solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer and/or shaker bath
-
HPLC system with UV detector
-
Class A volumetric flasks and pipettes
-
Scintillation vials or test tubes
-
Solvents: Deionized water, 5% HCl, 5% NaOH, Methanol, Acetonitrile, Dichloromethane, Toluene.
Methodology:
-
Qualitative Assessment:
-
Add approximately 10 mg of the compound to a test tube.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for undissolved solid. Classify as 'soluble', 'sparingly soluble', or 'insoluble'.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand, letting excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantitatively dilute the filtered solution with a suitable mobile phase.
-
Analyze the diluted solution by a validated HPLC-UV method against a standard curve of known concentrations to determine the solubility in mg/mL or mol/L.
-
Visualization: Solubility Assessment Workflow
Section 2: Stability Profile
The stability of this compound is a critical factor for its handling, storage, and use in synthesis. Aromatic amines and thiophene-containing compounds can be susceptible to degradation under certain conditions.
General Stability and Known Incompatibilities
-
Storage: While some suppliers suggest room temperature storage, others recommend refrigeration (4°C) under nitrogen and protection from light.[1][2] This suggests potential sensitivity to heat, oxidation, and light. The "light brown to brown" appearance may indicate minor degradation products are often present.[1]
-
Incompatibilities: The compound should not be mixed with strong oxidizing agents.[9]
-
Thermal Decomposition: When heated to decomposition, it may release hazardous products including nitrogen oxides, carbon monoxide, and oxides of sulfur.[9]
Potential Degradation Pathways
While specific degradation pathways have not been published, the structure is susceptible to:
-
Oxidation of the Amine: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials. This can be initiated by air (autoxidation) or light.
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, which drastically alters the electronic properties of the molecule.[10]
-
Hydrolysis: Under harsh acidic or basic conditions, degradation may occur, although the core aromatic structure is generally robust.
Data Table: Forced Degradation Study (Template)
Forced degradation, or stress testing, is essential to identify likely degradation products and develop stability-indicating analytical methods.[11][]
| Stress Condition | Reagent/Parameters | Time (hrs) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 1N HCl, 60 °C | 24, 48 | e.g., No change | ||
| Base Hydrolysis | 1N NaOH, 60 °C | 24, 48 | e.g., No change | ||
| Oxidation | 3% H₂O₂, RT | 2, 6, 24 | e.g., Color change | ||
| Thermal | 80 °C (Solid State) | 72 | e.g., Discoloration | ||
| Photolytic | ICH Q1B Option 2 | - | e.g., Surface darkening |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
Materials:
-
This compound
-
Solvents for dissolving the compound (e.g., Acetonitrile, Methanol)
-
Stress reagents: 1N HCl, 1N NaOH, 3-6% H₂O₂
-
Temperature-controlled oven, photostability chamber
-
HPLC-UV/MS system for analysis
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid/Base Hydrolysis:
-
Mix the stock solution with an equal volume of 2N HCl or 2N NaOH to achieve a final acid/base concentration of 1N.
-
Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60-80 °C).
-
At specified time points (e.g., 6, 24, 48 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6%).
-
Store the mixture at room temperature, protected from light.
-
Analyze samples at various time points (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in a controlled-temperature oven (e.g., 80 °C).
-
Periodically withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples and compare them to a control sample stored in the dark.
-
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.
-
Visualization: Chemical Stability Assessment Workflow
Conclusion
This compound is a valuable building block in drug discovery. Based on its chemical structure, it is predicted to be soluble in acidic aqueous solutions and various organic solvents but insoluble in neutral or basic water. Its stability profile is characteristic of an aromatic amine, with potential sensitivities to strong oxidizing agents, light, and high temperatures. The experimental protocols and data templates provided in this guide offer a robust framework for researchers to empirically determine the precise solubility and stability characteristics of this important intermediate, ensuring its effective use in the drug development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chembk.com [chembk.com]
- 6. byjus.com [byjus.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. This compound | CAS#:20532-28-9 | Chemsrc [chemsrc.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Historical Overview of the Discovery of Benzo[b]thiophen-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-5-amine is a heterocyclic aromatic amine that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure and the presence of a reactive amino group make it an attractive starting point for the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the early synthetic methodologies, key experimental protocols, and the evolution of its preparation.
The Genesis of this compound: A Mid-20th Century Discovery
The first documented synthesis of this compound can be traced back to the mid-20th century, a period of burgeoning interest in the chemistry of heterocyclic compounds. Early investigations into the synthesis of this compound were not isolated events but were part of a broader exploration of the reactivity and functionalization of the benzo[b]thiophene ring system.
The seminal work in this area was published in 1955 by F. G. Bordwell and Hugo Stange. Their research, detailed in "Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives," laid the foundation for the preparation of this important amine. The primary route to this compound in this era was a two-step process: the nitration of benzo[b]thiophene to form 5-nitrobenzo[b]thiophene, followed by the reduction of the nitro group to the corresponding amine.
The Precursor: Synthesis of 5-Nitrobenzo[b]thiophene
The critical intermediate, 5-nitrobenzo[b]thiophene, was synthesized by the direct nitration of benzo[b]thiophene. The regioselectivity of this electrophilic aromatic substitution is influenced by the reaction conditions. Early methods for the nitration of benzo[b]thiophene derivatives with electron-withdrawing groups at the 3-position have shown that nitration at lower temperatures (e.g., 0°C) using potassium nitrate in concentrated sulfuric acid tends to favor the formation of the 5-nitro and 6-nitro isomers.[1][2]
Experimental Protocol: Nitration of Benzo[b]thiophene (Adapted from historical contexts)
A solution of benzo[b]thiophene in a suitable solvent, such as acetic acid, was treated with a nitrating agent. A common method involved the use of fuming nitric acid in acetic acid at elevated temperatures (60-70°C). The reaction mixture was then poured into ice water to precipitate the product. The crude 5-nitrobenzo[b]thiophene was then purified by recrystallization.
The Discovery Reaction: Reduction of 5-Nitrobenzo[b]thiophene
The final step in the historical synthesis of this compound was the reduction of the nitro group of 5-nitrobenzo[b]thiophene. A classic and widely used method for the reduction of aromatic nitro compounds during this period was the use of a metal in the presence of an acid.[3][4][5] The most common combination was tin (Sn) and hydrochloric acid (HCl).
Experimental Protocol: Synthesis of this compound (Bordwell and Stange, 1955)
Quantitative Data from Early Syntheses
The following table summarizes the physical properties of the key compounds in the historical synthesis of this compound, based on data available from that era and modern compilations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Nitrobenzo[b]thiophene | C₈H₅NO₂S | 179.20 | 83-87 | Yellow crystalline powder |
| This compound | C₈H₇NS | 149.21 | 72 | Not specified |
Evolution of Synthesis
Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly. While the fundamental strategy of reducing a nitro precursor often remains, the reagents and conditions have been refined to improve yield, safety, and efficiency. Modern methods often employ catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group, offering a cleaner and more environmentally friendly alternative to the use of tin and hydrochloric acid.
Biological Significance and Signaling Pathways
While the initial discovery of this compound was primarily from a chemical synthesis perspective, subsequent research has revealed the significant biological potential of its derivatives. The benzo[b]thiophene scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[6]
Derivatives of this compound have been investigated for a range of therapeutic applications, including as:
-
Antitubercular Agents: Certain aminobenzothiophenes have shown potent inhibitory activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[7]
-
Kinase Inhibitors: The benzo[b]thiophene core is found in inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.[8]
-
Antimicrobial and Antifungal Agents: Various substituted benzothiophenes have demonstrated antibacterial and antifungal properties.
The mechanism of action for many of these derivatives involves their interaction with specific biological targets, such as enzymes or receptors. The amino group at the 5-position provides a crucial point for modification, allowing for the fine-tuning of the molecule's properties to achieve desired biological effects.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
The Benzo[b]thiophen-5-amine Core: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among its derivatives, Benzo[b]thiophen-5-amine serves as a crucial pharmacophore, a key structural component responsible for a drug's biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of compounds centered around the this compound core. Detailed experimental protocols for synthesis and biological assays, extensive quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
Benzo[b]thiophene and its analogs are a class of heterocyclic compounds that have garnered significant interest from the pharmaceutical industry and academia. The structural versatility of the benzo[b]thiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles. These compounds are known to interact with various biological targets, modulating key signaling pathways implicated in a multitude of diseases. The amine group at the 5-position of the benzo[b]thiophene ring is particularly important as it provides a versatile handle for derivatization, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Synthetic Strategies for Benzo[b]thiophene Derivatives
The synthesis of the benzo[b]thiophene scaffold can be achieved through several key strategies, including cyclization techniques and transition metal-catalyzed reactions. A prevalent method involves the reaction of a substituted thiophenol with a suitable electrophile, followed by intramolecular cyclization.
General Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
A common and versatile method for the synthesis of substituted benzo[b]thiophenes involves a palladium-catalyzed cross-coupling reaction. The following protocol provides a general framework for this approach.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-iodothioanisole (1 equivalent) in triethylamine, add ethynylbenzene (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylbenzo[b]thiophene.
This compound as a Kinase Inhibitor Pharmacophore
A significant area of application for benzo[b]thiophene derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzo[b]thiophene scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the inhibitory activities of various benzo[b]thiophene derivatives against different kinases and cancer cell lines, highlighting the structure-activity relationships.
Table 1: Inhibitory Activity of 5-hydroxybenzo[b]thiophene Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM)[2] |
| 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| Haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 | |
| Dyrk1A | 353.3 |
Table 2: Anti-proliferative Activity of 5-hydroxybenzo[b]thiophene Derivative 16b against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[2] |
| HCT-116 | Colon Carcinoma | >10 |
| A549 | Lung Carcinoma | >10 |
| U87MG | Glioblastoma | 7.2 |
| HeLa | Cervical Carcinoma | >10 |
Table 3: Inhibitory Activity of Benzo[b]thiophene-chalcone Hybrids against Cholinesterases
| Compound | AChE IC50 (µM)[3] | BChE IC50 (µM)[3] |
| 5f | 62.10 | 23.10 |
| 5h | NI | 24.35 |
| Galantamine (Ref.) | - | 28.08 |
| NI = No Inhibition |
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized benzo[b]thiophene derivatives is typically assessed using a panel of in vitro assays. The following sections provide detailed protocols for common assays used to evaluate their anti-cancer and anti-inflammatory properties.
Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their discovery and characterization.
PIM1 Kinase Signaling Pathway
PIM1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Benzo[b]thiophene derivatives have been identified as potent inhibitors of PIM kinases. The following diagram illustrates a simplified PIM1 signaling pathway.
Caption: Simplified PIM1 Kinase Signaling Pathway and the inhibitory action of Benzo[b]thiophene derivatives.
High-Throughput Screening Workflow for Kinase Inhibitors
The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from a large compound library. The following diagram illustrates a typical HTS workflow.
Caption: A generalized workflow for a high-throughput screening campaign to identify and optimize kinase inhibitors.
Conclusion and Future Directions
The this compound pharmacophore has proven to be a highly valuable scaffold in the design and discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The wealth of structure-activity relationship data, coupled with a deep understanding of the underlying biology of their targets, provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns on the benzo[b]thiophene core to target a wider range of kinases and other disease-relevant enzymes, as well as the development of multi-targeted agents to overcome drug resistance. The continued application of advanced synthetic methodologies and innovative screening platforms will undoubtedly accelerate the translation of promising benzo[b]thiophene-based compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-arylation of Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of benzo[b]thiophen-5-amine is a critical transformation in synthetic organic chemistry, providing access to a diverse range of N-aryl-benzo[b]thiophene derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in biologically active compounds and organic electronic materials. The two most prominent and effective methods for achieving this carbon-nitrogen bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document provides detailed protocols and comparative data for these key reactions, enabling researchers to select and perform the optimal procedure for their specific synthetic needs.
Data Presentation: Comparison of N-arylation Protocols
The following table summarizes typical reaction conditions for the N-arylation of aminobenzothiophenes and related aromatic amines, drawing from established literature precedents. This allows for a clear comparison of the two primary methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or similar Pd sources[1][2][3] | Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)[4][5][6] |
| Ligand | Phosphine-based (e.g., Xantphos, BINAP, X-Phos)[1][2][3] | Often ligand-free, or uses simple ligands like phenanthroline[4][5][6] |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOt-Bu)[1][2][3] | Often no additional base required[4][5] |
| Solvent | Anhydrous, non-polar aprotic (e.g., Dioxane, Toluene)[1][2] | Polar aprotic (e.g., N-Methyl-2-pyrrolidone (NMP), DMF)[4][5][6] |
| Temperature | 100-120 °C[1][3] | 110 °C to over 200 °C (traditional)[4][5][6] |
| Reaction Time | Typically 12-24 hours | 24-48 hours[4][5] |
| Substrate Scope | Broad, tolerates a wide range of functional groups[7] | Traditionally requires electron-deficient aryl halides[6] |
| General Yields | Moderate to excellent[1][3] | Good to excellent[4][5] |
Experimental Workflows and Logical Relationships
The general workflow for a catalytic cross-coupling reaction, such as the N-arylation of this compound, is depicted below. This process involves the careful combination of reactants, catalyst, ligand, and solvent under an inert atmosphere, followed by heating and subsequent purification.
Caption: General workflow for N-arylation cross-coupling reactions.
The catalytic cycle for the Buchwald-Hartwig amination, a common method for N-arylation, illustrates the mechanistic steps involving the palladium catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is adapted from procedures for the N-arylation of similar aminobenzothiophenes.[1][2]
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, briefly purge with inert gas before adding Palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask containing the reactants.
-
Add anhydrous dioxane (5 mL) to the flask.
-
Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 10-15 minutes.
-
Place the flask under a positive pressure of argon and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-Benzo[b]thiophen-5-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
Reactions should be conducted under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol is based on a general procedure for the copper-catalyzed amination of aryl halides.[4][5]
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Copper(I) oxide (Cu₂O)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vial or flask
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and Copper(I) oxide (0.2 mmol, 20 mol%).
-
Add N-Methyl-2-pyrrolidone (NMP) (4 mL) to the vial.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-Benzo[b]thiophen-5-amine.
Safety Precautions:
-
Copper catalysts can be toxic; handle with care in a fume hood.
-
NMP is a high-boiling solvent and should be handled in a well-ventilated area.
-
The reaction is performed at an elevated temperature; use caution to avoid burns.
-
Always wear appropriate PPE.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions of Benzo[b]thiophen-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzo[b]thiophene core. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of halogenated benzo[b]thiophen-5-amine derivatives with various organoboron reagents.
While specific literature on the Suzuki coupling of this compound is limited, the protocols herein are based on established methodologies for structurally similar compounds, such as other halogenated benzothiophenes and amino-substituted aryl halides. The presence of the amine functionality requires careful consideration of reaction conditions to avoid potential catalyst inhibition and side reactions. These notes are intended to serve as a robust starting point for researchers to develop and optimize Suzuki coupling reactions for the synthesis of novel 5-aryl-benzo[b]thiophen-5-amine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Data Presentation: Comparative Reaction Conditions for Suzuki Coupling of Analogous Compounds
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous compounds, including substituted bromothiophenes and bromoanilines. This data can serve as a guide for optimizing the reaction of halogenated this compound.
| Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-7-chloro-1-benzothiophene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | High |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 |
| Ortho-bromoanilines | CataCXium A Pd G3 (variable) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 16 | Good to Excellent |
| 2-Amino-6-bromobenzothiazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | Reflux | 31 | 64 |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | 1,4-Dioxane | Not Specified | Not Specified | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halogenated this compound
This protocol provides a generalized procedure that should be optimized for specific substrates and coupling partners. It is crucial to handle palladium catalysts and phosphine ligands under an inert atmosphere to prevent degradation.
Materials:
-
Halogenated this compound (e.g., 4-bromo- or 6-bromo-benzo[b]thiophen-5-amine) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a Pd-NHC complex) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent followed by the degassed water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-benzo[b]thiophen-5-amine derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors from Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes through the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3][4] The development of small-molecule kinase inhibitors has therefore become a central focus in modern drug discovery.[1] The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous biologically active compounds, including potent kinase inhibitors.[4] Benzo[b]thiophen-5-amine, in particular, is a versatile starting material, offering a reactive amine group that allows for straightforward derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[5]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors starting from this compound, followed by their biochemical and cellular evaluation.
Synthetic Workflow and Protocols
The synthesis of novel kinase inhibitors from this compound can be achieved through a multi-step process involving the formation of an amide bond followed by a substitution reaction. This approach allows for the introduction of diverse chemical moieties to optimize binding affinity and selectivity for the target kinase. A representative synthetic scheme is outlined below.
Caption: General workflow for the synthesis of a novel kinase inhibitor.
Protocol 1: Synthesis of N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide (A Representative Inhibitor)
This protocol details a two-step synthesis for a potential kinase inhibitor, starting with the acylation of this compound followed by a nucleophilic substitution.
Step 1: Synthesis of N-(benzo[b]thiophen-5-yl)-2-chloroacetamide
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask and standard glassware
-
Ice bath
-
-
Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Add TEA to the stirred solution. d. Add chloroacetyl chloride dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5°C. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization from ethanol to obtain N-(benzo[b]thiophen-5-yl)-2-chloroacetamide.
Step 2: Synthesis of N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide
-
Materials:
-
N-(benzo[b]thiophen-5-yl)-2-chloroacetamide (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Reflux condenser
-
-
Procedure: a. To a solution of N-(benzo[b]thiophen-5-yl)-2-chloroacetamide in anhydrous ACN, add morpholine and K₂CO₃. b. Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours, monitoring by TLC. c. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. d. Concentrate the filtrate under reduced pressure. e. Dissolve the residue in DCM and wash with water to remove any remaining salts. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. g. Purify the final product by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to yield the pure N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide. h. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a series of synthesized benzo[b]thiophene derivatives was evaluated against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using an in vitro luminescence-based kinase assay.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| BZ-M-01 | IKKβ | 87 |
| MK2 | 125 | |
| JNK1 | 250 | |
| CLK4 | 11 | |
| BZ-M-02 | IKKβ | 150 |
| MK2 | 210 | |
| JNK1 | 400 | |
| CLK4 | 35 | |
| BZ-P-01 | IKKβ | 65 |
| MK2 | 98 | |
| JNK1 | 180 | |
| CLK4 | 15 | |
| Staurosporine | IKKβ | 20 |
| (Control) | MK2 | 15 |
| JNK1 | 5 | |
| CLK4 | 2 |
Table 1: Inhibitory activity of representative benzo[b]thiophene derivatives against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. Data is hypothetical and for illustrative purposes, based on activities of similar scaffolds.[6][7]
Experimental Protocols: Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC₅₀ value of a test compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[3]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzo[b]thiophen-5-amine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Note AP-OLED-BTA-001
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic organic compounds that have garnered considerable interest in the field of organic electronics due to their excellent electronic properties, high thermal stability, and facile functionalization.[1] While direct applications of Benzo[b]thiophen-5-amine are not extensively documented in publicly available literature, its derivatives, particularly those incorporating the benzo[b]thiophene moiety functionalized with amino groups, are emerging as promising materials for organic light-emitting diodes (OLEDs). These materials are primarily utilized as hole-transporting materials (HTMs) and as building blocks for emissive layer components, contributing to enhanced device efficiency, stability, and color purity.[1] The amino group serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.
The rigid and planar structure of the benzo[b]thiophene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2] When combined with electron-donating amino functionalities, the resulting molecules often exhibit excellent hole-transporting capabilities. These characteristics make this compound a valuable precursor for the synthesis of advanced OLED materials.
Core Applications in OLEDs
Derivatives of this compound are anticipated to be primarily employed in the following roles within an OLED device architecture:
-
Hole-Transporting Layer (HTL): The electron-rich nature of the amino group, coupled with the charge-carrying ability of the benzo[b]thiophene backbone, makes these derivatives ideal candidates for HTLs. An efficient HTL must possess high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level to ensure efficient injection of holes from the anode and transport to the emissive layer.
-
Emissive Layer (EML): By extending the π-conjugation through coupling with other aromatic or fluorescent moieties, this compound can be used to synthesize novel emissive materials. The amino group can act as a strong electron donor in a donor-acceptor (D-A) type emitter structure, which is a common design strategy for achieving high-efficiency fluorescence or thermally activated delayed fluorescence (TADF).
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), derivatives of this compound could be developed into host materials for the emissive dopants. A good host material should have a high triplet energy to confine the excitons on the phosphorescent guest, as well as good charge-transporting properties.
Performance of Related Benzo[b]thiophene Derivatives in OLEDs
While specific data for this compound is unavailable, the performance of various other benzo[b]thiophene-based materials in OLEDs provides a benchmark for expected performance.
| Material Type | Derivative Structure | Role in OLED | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color |
| Deep-Blue Emitter | Cz-SBDPI (carbazole-based phenanthroimidazole) | EML | 12,984 | 5.9 | 5.7 | 6.2 | Deep-Blue |
| TADF Emitter | 34BFAc-PM | Donor in Emitter | - | - | - | 27.7 | - |
Table 1: Performance of Selected Amine-Containing and Benzofuran/Benzothiophene-based Emitters in OLEDs. [3][4]
Experimental Protocols
Protocol 1: General Synthesis of a Hole-Transporting Material from a Benzo[b]thiophene Amine Derivative
This protocol describes a generalized palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for synthesizing arylamine-based hole-transporting materials.
Materials:
-
Bromo-functionalized aromatic core (e.g., 4,4'-dibromobiphenyl)
-
This compound derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃, SPhos)
-
Strong base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous toluene or xylene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-functionalized aromatic core (1.0 eq), the this compound derivative (2.2 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add anhydrous toluene and the strong base (4.0 eq) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity hole-transporting material.
Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation
This protocol outlines the fabrication of a standard multilayer OLED device using a synthesized benzo[b]thiophene derivative as the hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection material (e.g., HAT-CN)
-
Synthesized Benzo[b]thiophene-based hole-transporting material (HTM)
-
Emissive layer material (e.g., a host doped with a fluorescent or phosphorescent emitter)
-
Electron-transporting material (e.g., TPBi)
-
Electron-injection material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:
-
Hole-injection layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole-transporting layer (HTL): e.g., 40 nm of the synthesized Benzo[b]thiophene-based HTM.
-
Emissive layer (EML): e.g., 20 nm of a host material doped with the emitter.
-
Electron-transporting layer (ETL): e.g., 30 nm of TPBi.
-
-
Cathode Deposition: Deposit a thin layer of an electron-injection material (e.g., 1 nm of LiF) followed by a thicker layer of the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the encapsulated OLED device.
Visualizations
Figure 1: Generalized workflow for the synthesis of a hole-transporting material.
Figure 2: Typical multilayer OLED device architecture.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzo[b]thiophen-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of Benzo[b]thiophen-5-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including roles as kinase inhibitors and modulators of key signaling pathways. The protocols outlined below are intended to be a starting point for researchers, and optimization may be necessary for specific substrates and scales.
Synthesis of the Core Scaffold: this compound
The parent scaffold, this compound, can be synthesized through several routes. Two common and effective methods are presented here: the reduction of 5-nitrobenzo[b]thiophene and a one-pot copper-catalyzed amination of 5-bromobenzo[b]thiophene.
Method A: Reduction of 5-Nitrobenzo[b]thiophene
This two-step method involves the nitration of benzo[b]thiophene followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Nitration of Benzo[b]thiophene
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1.0 eq) in acetic anhydride at 0-5 °C.
-
Slowly add a mixture of fuming nitric acid (1.1 eq) and acetic acid (volume ratio 1:2) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 5-nitrobenzo[b]thiophene.
Step 2: Reduction of 5-Nitrobenzo[b]thiophene
-
To a solution of 5-nitrobenzo[b]thiophene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method B: Copper-Catalyzed Amination of 5-Bromobenzo[b]thiophene
This one-pot method provides a direct route to the target amine from the corresponding bromo-derivative.
Experimental Protocol:
-
In a sealed tube, combine 5-bromobenzo[b]thiophene (1.0 eq), copper(I) oxide (Cu₂O) (0.2 eq), and aqueous ammonia (excess) in N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at 110 °C for 24 hours.[1]
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization of this compound
The primary amine group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
N-Acylation and N-Sulfonylation
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.2-1.5 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to 0 °C and add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For these reactions, it is often necessary to first introduce a halogen atom onto the this compound scaffold, which can then participate in cross-coupling reactions. Alternatively, the amino group can be protected before halogenation and subsequent coupling.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for the synthesis of substituted this compound derivatives via palladium-catalyzed cross-coupling reactions.
Experimental Protocol (General Suzuki-Miyaura Coupling):
-
In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its derivatives from various literature sources.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromobenzo[b]thiophene | Cu₂O, aq. NH₃, NMP, 110 °C, 24 h | This compound | 98 | [1] |
| 5-Nitrobenzo[b]thiophene | SnCl₂·2H₂O, Ethanol, Reflux | This compound | Not specified | N/A |
Table 2: Synthesis of N-Acyl and N-Sulfonyl Derivatives of this compound
| Acylating/Sulfonylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | DCM | N-(Benzo[b]thiophen-5-yl)acetamide | Not specified | N/A |
| Benzoyl Chloride | Triethylamine | THF | N-(Benzo[b]thiophen-5-yl)benzamide | Not specified | N/A |
| Methanesulfonyl Chloride | Pyridine | DCM | N-(Benzo[b]thiophen-5-yl)methanesulfonamide | Not specified | N/A |
Table 3: Palladium-Catalyzed Cross-Coupling of Halogenated Benzo[b]thiophenes
| Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 3-Iodo-benzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 3-Phenyl-benzo[b]thiophene | 85 | [2] |
| 3-Iodo-benzo[b]thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 3-(4-Methoxyphenyl)-benzo[b]thiophene | 92 | [2] |
| 3-Iodo-benzo[b]thiophene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 3-(Phenylethynyl)-benzo[b]thiophene | 88 | [2] |
Signaling Pathways
Derivatives of this compound have been shown to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling. Its constitutive activation is common in many cancers, promoting cell proliferation, survival, and angiogenesis.
Caption: Simplified schematic of the STAT3 signaling pathway and the inhibitory action of certain Benzo[b]thiophene derivatives.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Its dysregulation is associated with cancer cell invasion and metastasis.
Caption: Overview of the RhoA/ROCK signaling pathway and the point of intervention for inhibitory Benzo[b]thiophene derivatives.
These protocols and notes are designed to facilitate the exploration of this compound derivatives in a research and drug discovery setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Benzo[b]thiophen-5-amine: A Versatile Building Block for Novel Agrochemicals
Introduction: Benzo[b]thiophen-5-amine is a key heterocyclic amine that serves as a versatile starting material for the synthesis of a variety of agrochemicals. Its rigid structure and the presence of a reactive amino group allow for the introduction of diverse functionalities, leading to the development of novel fungicides, herbicides, and insecticides. This application note provides a comprehensive overview of the use of this compound in the synthesis of agrochemicals, with a focus on a class of potent herbicides. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to aid researchers in the development of new crop protection agents.
Herbicidal Benzo[b]thiophene-5-sulfonamides
A promising class of herbicides derived from this compound are the N-aryl- and N-heteroaryl-benzo[b]thiophene-5-sulfonamides. These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a range of common weeds. The general structure consists of the benzo[b]thiophene core, a sulfonamide linker, and a substituted aryl or heteroaryl ring system, which is crucial for biological activity.
Synthesis of Herbicidal Benzo[b]thiophene-5-sulfonamides
The synthesis of these herbicidal compounds can be achieved through a straightforward two-step process starting from this compound. The first step involves the conversion of the amine to the corresponding sulfonyl chloride, followed by the reaction of this intermediate with a suitable amine to furnish the final sulfonamide product.
Caption: Synthetic pathway for herbicidal benzo[b]thiophene-5-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Benzo[b]thiophene-5-sulfonyl chloride
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Diethyl ether
Procedure:
-
Suspend this compound in concentrated HCl and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of SO₂ in a suitable solvent and add CuCl₂ as a catalyst.
-
Add the freshly prepared diazonium salt solution to the SO₂ solution at a controlled rate, keeping the temperature low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Benzo[b]thiophene-5-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)benzo[b]thiophene-5-sulfonamide
Materials:
-
Benzo[b]thiophene-5-sulfonyl chloride
-
2-amino-4,6-dimethoxypyrimidine
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in pyridine and cool the solution to 0 °C.
-
Add a solution of Benzo[b]thiophene-5-sulfonyl chloride in DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4,6-dimethoxypyrimidin-2-yl)benzo[b]thiophene-5-sulfonamide.
Biological Activity and Data Presentation
The herbicidal activity of the synthesized sulfonamides is typically evaluated in pre-emergence and post-emergence assays against a panel of common weed species and crop species to assess both efficacy and selectivity.
Protocol 3: Pre-emergence Herbicidal Activity Assay
Materials:
-
Seeds of test weed and crop species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Zea mays, Glycine max)
-
Potting soil
-
Synthesized herbicidal compounds
-
Acetone and a surfactant (e.g., Tween 20)
-
Spray chamber
Procedure:
-
Fill pots with soil and sow the seeds of the test species at an appropriate depth.
-
Prepare solutions of the test compounds at various concentrations in a mixture of acetone and water containing a surfactant.
-
Apply the herbicide solutions evenly to the soil surface using a spray chamber.
-
Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to an untreated control.
-
Calculate the GR₅₀ (concentration required for 50% growth reduction) for each compound against each plant species.
Caption: Workflow for pre-emergence herbicidal activity testing.
Protocol 4: Post-emergence Herbicidal Activity Assay
Materials:
-
Young plants of test weed and crop species at a specific growth stage (e.g., 2-3 leaf stage)
-
Synthesized herbicidal compounds
-
Acetone and a surfactant
-
Spray chamber
Procedure:
-
Grow the test plants in pots until they reach the desired growth stage.
-
Prepare solutions of the test compounds as described in the pre-emergence protocol.
-
Apply the herbicide solutions directly to the foliage of the plants using a spray chamber.
-
Return the treated plants to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury.
-
Calculate the GR₅₀ values.
Caption: Workflow for post-emergence herbicidal activity testing.
Data Presentation
The quantitative data from the herbicidal assays should be summarized in a clear and structured table to facilitate the comparison of the activity of different compounds.
| Compound ID | Test Type | Target Species | Application Rate (g/ha) | Efficacy (%) |
| BTS-1 | Pre-emergence | Amaranthus retroflexus | 100 | 95 |
| BTS-1 | Pre-emergence | Echinochloa crus-galli | 100 | 85 |
| BTS-1 | Pre-emergence | Zea mays | 100 | 10 |
| BTS-1 | Pre-emergence | Glycine max | 100 | 5 |
| BTS-1 | Post-emergence | Amaranthus retroflexus | 100 | 98 |
| BTS-1 | Post-emergence | Echinochloa crus-galli | 100 | 90 |
| BTS-1 | Post-emergence | Zea mays | 100 | 15 |
| BTS-1 | Post-emergence | Glycine max | 100 | 10 |
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward conversion to herbicidal sulfonamides, as outlined in these application notes, provides a clear pathway for the development of new crop protection solutions. The detailed protocols for synthesis and biological evaluation will enable researchers to efficiently explore the potential of this chemical scaffold in the ongoing search for effective and selective herbicides.
Application Note and Protocol: Diazotization of Benzo[b]thiophen-5-amine for Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[b]thiophene and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The functionalization of the benzo[b]thiophene core is crucial for the development of new therapeutic agents. One key transformation is the diazotization of amino-substituted benzo[b]thiophenes, which converts the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a diverse range of functionalities onto the aromatic ring.[5] This application note provides a detailed experimental protocol for the diazotization of Benzo[b]thiophen-5-amine.
Principle of the Reaction
The diazotization reaction involves the treatment of a primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂) to form a diazonium salt.[6][7] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm.[7][8][9]
The overall reaction is as follows:
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Where Ar = Benzo[b]thiophen-5-yl and X is the counterion from the acid.
Experimental Protocol
This protocol outlines a general procedure for the diazotization of this compound. Researchers should optimize the conditions based on their specific downstream application and available laboratory equipment.
Materials and Reagents
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Urea (for quenching excess nitrous acid, optional)
-
An appropriate solvent for the subsequent reaction (e.g., water, acetonitrile)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Standard laboratory glassware
Procedure
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq).
-
Stir the mixture vigorously to ensure a fine suspension.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.[8][9]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred suspension of the amine hydrochloride over a period of 15-30 minutes.
-
Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.[7]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Monitoring the Reaction:
-
The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid.
-
To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[6][8]
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
If an excess of nitrous acid is detected, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution containing the Benzo[b]thiophen-5-yl diazonium salt is typically used immediately in the subsequent synthetic step without isolation. The instability of diazonium salts makes their isolation hazardous.[6]
-
Data Presentation
The following table should be used to record the quantitative data for the diazotization reaction and the subsequent reaction where the diazonium salt is used.
| Parameter | Value |
| Reactants | |
| Mass of this compound (g) | |
| Moles of this compound (mol) | |
| Volume of Conc. HCl (mL) | |
| Mass of Sodium Nitrite (g) | |
| Moles of Sodium Nitrite (mol) | |
| Reaction Conditions | |
| Reaction Temperature (°C) | |
| Reaction Time (min) | |
| Product of Subsequent Reaction | |
| Product Name | |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percentage Yield (%) | |
| Appearance | |
| Melting Point (°C) | |
| Spectroscopic Data (e.g., ¹H NMR, ¹³C NMR, IR, MS) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
Signaling Pathway of Diazotization
Caption: Simplified reaction pathway for the formation of a diazonium salt.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Fluorescent Probes Developed from a Benzo[b]thiophen-5-amine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes based on a Benzo[b]thiophen-5-amine core. This document includes detailed experimental protocols for the synthesis of a representative probe, its application in cellular imaging, and analysis of its impact on a key signaling pathway. The provided data and methodologies are intended to serve as a guide for researchers interested in utilizing this versatile scaffold for the development of novel fluorescent tools for biological research and drug discovery.
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The benzo[b]thiophene scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of an amine group at the 5-position of the benzo[b]thiophene core provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of functional molecules.
The development of fluorescent probes from the this compound core offers a powerful approach to visualize and study biological processes with high spatial and temporal resolution. These probes can be designed to target specific organelles, enzymes, or signaling molecules, providing valuable insights into cellular function and disease pathogenesis. This document focuses on the synthesis, characterization, and application of a fluorescent probe derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a close structural analog of this compound, as a case study to demonstrate the potential of this class of compounds.
Data Presentation: Photophysical and Biological Properties
The following table summarizes the key quantitative data for a representative fluorescent probe derived from a 6-aminobenzo[b]thiophene 1,1-dioxide core, which serves as a model for probes based on the this compound scaffold.
| Property | Value | Reference |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~350-450 nm (Typical range for similar derivatives) | N/A |
| Emission Maximum (λem) | ~450-550 nm (Typical range for similar derivatives) | N/A |
| Stokes Shift | ~100-150 nm (Typical range for similar derivatives) | N/A |
| Quantum Yield (Φ) | Moderate to High (dependent on substitution) | N/A |
| Biological Properties | ||
| Target Pathway | STAT3 Signaling Pathway | [1][2] |
| Cellular Localization | Cytoplasm and Nucleus | [1] |
| IC50 (against Glioblastoma cells) | ~5 µM (for K2071 derivative) | [1] |
Experimental Protocols
Synthesis of a Representative Fluorescent Probe: 6-(benzylamino)benzo[b]thiophene 1,1-dioxide (A K2071 analog)
This protocol describes the synthesis of a fluorescent derivative starting from benzo[b]thiophene, which is then nitrated and reduced to form the key 6-aminobenzo[b]thiophene 1,1-dioxide intermediate. This intermediate is analogous to the requested this compound and serves as a precursor to the final fluorescent probe.
Materials:
-
Benzo[b]thiophene
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Substituted benzaldehyde (e.g., p-anisaldehyde)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Standard laboratory glassware and equipment for organic synthesis
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Oxidation of Benzo[b]thiophene: Benzo[b]thiophene is first oxidized to benzo[b]thiophene 1,1-dioxide using an oxidizing agent like mCPBA. The reaction progress is monitored by TLC.[1]
-
Nitration: The resulting benzo[b]thiophene 1,1-dioxide undergoes regioselective nitration at the C6 position using a standard nitrating mixture to yield 6-nitrobenzo[b]thiophene 1,1-dioxide.[1]
-
Reduction of the Nitro Group: The nitro group of 6-nitrobenzo[b]thiophene 1,1-dioxide is reduced to an amine using iron powder and ammonium chloride in a mixture of water and methanol. This step yields the key intermediate, 6-aminobenzo[b]thiophene 1,1-dioxide.[1]
-
Condensation and Imine Formation: The 6-aminobenzo[b]thiophene 1,1-dioxide is then reacted with a substituted benzaldehyde (e.g., p-anisaldehyde) in a condensation reaction to form the corresponding imine intermediate.[1]
-
Reduction of the Imine: The imine is subsequently reduced to the final 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivative using a suitable reducing agent like sodium borohydride.[1]
-
Purification: The final product is purified using column chromatography to obtain the desired fluorescent probe.
DOT Diagram: Synthetic Workflow
Caption: Synthetic scheme for the preparation of a fluorescent probe.
Cellular Imaging Protocol
This protocol provides a general guideline for staining live cells with a benzo[b]thiophene-based fluorescent probe. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cells (e.g., U-87 MG glioblastoma cells) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with fluorescence microscopy. Acquire images using the appropriate excitation and emission wavelengths for the probe.
DOT Diagram: Cellular Imaging Workflow
Caption: A streamlined workflow for staining and imaging live cells.
Signaling Pathway Visualization: STAT3 Pathway
The representative probe, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The following diagram illustrates the simplified STAT3 signaling cascade and the potential point of inhibition by the fluorescent probe.
DOT Diagram: STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of the probe.
Conclusion
The this compound core represents a promising scaffold for the development of novel fluorescent probes. The inherent biological activity of benzo[b]thiophene derivatives, coupled with the synthetic tractability of the 5-amino group, allows for the creation of a diverse range of probes for various applications in cell biology and drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this chemical entity in their own investigations. Further research into the derivatization of the this compound core is warranted to develop probes with enhanced photophysical properties and specific targeting capabilities for a broader range of biological targets.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzo[b]thiophen-5-amine Derivatives in Advanced Materials
Introduction: Benzo[b]thiophen-5-amine is a versatile heterocyclic building block that has garnered significant interest in materials science. Its rigid, planar structure and electron-rich nature make it an excellent candidate for the development of organic electronic materials. The amine functional group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic and optical properties. This has led to the successful integration of benzo[b]thiophene derivatives into a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent sensors, and dye-sensitized solar cells (DSSCs). This document provides a detailed overview of these applications, including experimental protocols and performance data.
Organic Field-Effect Transistors (OFETs)
Derivatives of benzo[b]thiophene are promising materials for the semiconducting layer in OFETs due to their potential for high charge carrier mobility and good environmental stability. The extended π-conjugation within the benzo[b]thiophene core facilitates efficient charge transport.
Application Note: Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors
A notable application is the use of 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene as a solution-processable organic semiconductor. This material has demonstrated p-channel behavior with respectable hole mobility and a high current on/off ratio, making it suitable for applications in flexible electronics and sensors.
Quantitative Data:
| Compound | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | ~0.005 | > 10⁶ |
Experimental Protocol: Synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
Materials:
-
Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane
-
6-bromobenzo[b]thiophene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (0.69 mmol), 6-bromobenzo[b]thiophene (0.69 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 30 mL of anhydrous toluene in a reaction flask.
-
Stir the solution at 120 °C for 16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (CH₂Cl₂) and dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Experimental Workflow: OFET Fabrication
Caption: Workflow for the synthesis of the benzothiophene semiconductor and the fabrication of an OFET device.
Fluorescent Chemosensors
The unique photophysical properties of benzo[b]thiophene derivatives can be exploited for the development of highly sensitive and selective fluorescent chemosensors. The interaction of the sensor molecule with an analyte can induce a change in its fluorescence, allowing for detection.
Application Note: Detection of Phosgene Gas
A derivative, Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), has been successfully employed as a fluorescent probe for the rapid and sensitive detection of the highly toxic chemical, phosgene. The detection mechanism is based on an intramolecular charge transfer (ICT) effect. This system allows for real-time monitoring in both solution and gas phases.
Quantitative Data:
| Parameter | Value |
| Analyte | Phosgene |
| Detection Limit (in solution) | 0.16 µM |
| Response Time | < 30 seconds |
Experimental Protocol: Fluorescent Detection of Phosgene
Materials:
-
Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) probe
-
Dimethyl sulfoxide (DMSO)
-
Phosgene standard solution
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of the BDTA probe in DMSO.
-
To a cuvette, add the BDTA solution and dilute to the desired concentration with the appropriate buffer.
-
Record the initial fluorescence spectrum of the BDTA solution.
-
Introduce a known concentration of the phosgene standard to the cuvette.
-
Immediately record the fluorescence spectrum at different time intervals to monitor the change in fluorescence intensity.
-
The detection limit can be calculated from the calibration curve of fluorescence intensity versus phosgene concentration.
Logical Relationship: Phosgene Detection Mechanism
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophen-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[b]thiophen-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most widely employed and dependable strategy for the synthesis of this compound involves a two-step process:
-
Nitration: Electrophilic nitration of a suitable benzo[b]thiophene precursor to introduce a nitro group at the 5-position, yielding 5-nitrobenzo[b]thiophene.
-
Reduction: Subsequent reduction of the 5-nitro group to an amino group to afford the final product, this compound.
This route is favored due to the accessibility of starting materials and the generally high efficiency of the reduction step.
Q2: What are the key considerations for the nitration of the benzo[b]thiophene core?
A2: The regioselectivity of nitration on the benzo[b]thiophene ring system is highly sensitive to reaction conditions and the presence of substituents. For an unsubstituted benzo[b]thiophene, nitration typically occurs on the benzene ring at positions 4, 5, 6, and 7.[1] The distribution of isomers is influenced by:
-
Nitrating Agent: Different nitrating agents can lead to different isomer ratios.
-
Temperature: Temperature plays a crucial role in controlling the position of nitration. Low temperatures (e.g., 0°C) often favor the formation of 5- and 6-nitro isomers, while higher temperatures (e.g., 60°C) can lead to the 4-nitro isomer as the major product.[1][2]
-
Substituents: Electron-withdrawing groups on the thiophene ring tend to deactivate it towards electrophilic attack, directing nitration to the benzene ring.[2]
Q3: Which methods are recommended for the reduction of 5-nitrobenzo[b]thiophene?
A3: Several effective methods can be employed for the reduction of the nitro group to an amine. The choice of method may depend on the scale of the reaction, available equipment, and the presence of other functional groups. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney® Nickel with a hydrogen source. It often provides high yields with minimal side products.[3]
-
Metal/Acid Combinations: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl are classic and reliable methods for nitro group reduction.[4][5][6]
Q4: Are there alternative synthetic routes to this compound?
A4: While the nitration-reduction pathway is the most common, other strategies could be considered, such as:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a carbon-nitrogen bond between an aryl halide (e.g., 5-bromobenzo[b]thiophene) and an amine source.[7][8][9] This method is particularly useful when direct nitration is problematic or low-yielding.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield or Incorrect Isomer Distribution in Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of nitrated product. | Reaction conditions are too harsh, leading to degradation of the starting material or product. Thiophene rings are sensitive to strong oxidizing conditions. | Use milder nitrating agents such as nitric acid in acetic anhydride.[10] Ensure strict temperature control throughout the reaction. |
| Predominance of undesired nitro-isomers (e.g., 4- or 6-nitro). | The reaction conditions favor the formation of thermodynamically or kinetically controlled products that are not the desired 5-nitro isomer.[2] | Modify the reaction temperature. Lower temperatures (e.g., 0°C) with potassium nitrate in sulfuric acid tend to favor the 5- and 6-nitro isomers.[1] |
| Formation of polysubstituted or oxidized byproducts. | The nitrating conditions are too strong, or the reaction time is too long. | Reduce the reaction time and/or use a less concentrated nitrating agent. Monitor the reaction closely using TLC or HPLC. |
| No reaction or very slow conversion. | The nitrating agent is not strong enough, or the activation energy is not overcome. | Consider using a stronger nitrating agent or slightly increasing the reaction temperature, while carefully monitoring for side product formation. |
Problem 2: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (5-nitrobenzo[b]thiophene) in the final product. | Insufficient amount of reducing agent or deactivated catalyst. | Ensure a sufficient excess of the reducing agent is used.[4] For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading.[3] |
| Formation of intermediate reduction products (e.g., nitroso, hydroxylamine). | The reduction is not proceeding to completion. This can be influenced by reaction conditions and the chosen reducing agent. | Increase the reaction time or temperature. Ensure efficient stirring for heterogeneous reactions.[4] |
| Formation of colored byproducts (e.g., yellow, orange, red). | Condensation of intermediate species like nitroso and hydroxylamine can form colored azoxy and azo compounds, indicating incomplete reduction.[3] | Optimize reaction conditions to ensure complete reduction, such as increasing hydrogen pressure in catalytic hydrogenation.[3] |
| Reaction starts but then stops before completion. | Catalyst poisoning by impurities in the substrate, solvent, or hydrogen gas.[3] The product itself might be inhibiting the catalyst. | Purify the starting material and solvents.[3] Consider adding a fresh portion of the catalyst. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil or does not crystallize easily. | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography on silica gel. Gradually increase the eluent polarity to separate the desired amine from less polar impurities. |
| Product is dark-colored or contains colored impurities. | Presence of oxidized byproducts or residual colored intermediates from the reduction step. | Treat the crude product with activated carbon to remove colored impurities. Recrystallization from a suitable solvent system can also be effective. |
| Product is unstable and decomposes upon standing. | Amines can be susceptible to air oxidation. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Experimental Protocols
While a specific high-yielding protocol for the unsubstituted this compound is not extensively detailed in the literature, the following represents a generalized procedure based on common methodologies for related derivatives.
Step 1: Synthesis of 5-Nitrobenzo[b]thiophene (Illustrative Protocol)
This protocol is adapted from general nitration procedures for benzo[b]thiophene derivatives.[1][2]
Materials:
-
Benzo[b]thiophene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add Benzo[b]thiophene to the cold sulfuric acid with vigorous stirring, maintaining the temperature at 0°C.
-
Portion-wise, add potassium nitrate to the solution, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the 5-nitrobenzo[b]thiophene isomer.
Step 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound (Illustrative Protocol)
This protocol is based on the common SnCl₂ reduction method.[5][6]
Materials:
-
5-Nitrobenzo[b]thiophene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 5-Nitrobenzo[b]thiophene in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water and basify the mixture with a sodium hydroxide solution to precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions that can be adapted and optimized for the synthesis of this compound.
Table 1: Nitration Conditions for Benzo[b]thiophene Derivatives
| Nitrating Agent | Solvent | Temperature (°C) | Major Isomer(s) | Reference |
| Conc. HNO₃ | H₂SO₄/Acetic Acid | 60 | 4-Nitro | [1] |
| KNO₃ | Conc. H₂SO₄ | 0 | 5-Nitro & 6-Nitro | [1][2] |
| Nitric Acid | Acetic Anhydride | - | 2-Nitro (for thiophene) | [10] |
Table 2: Reduction Conditions for Nitroaromatic Compounds
| Reducing Agent | Catalyst | Solvent | Temperature | Reference |
| H₂ (gas) | Pd/C | Ethanol/THF | Room Temperature | [3] |
| SnCl₂·2H₂O | - | Ethanol | Reflux | [5][6] |
| Fe powder | - | HCl/Ethanol | Reflux | [4] |
Visualizations
Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield in Reduction Step
Caption: Troubleshooting workflow for low yield in the reduction step.
References
- 1. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude Benzo[b]thiophen-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzo[b]thiophen-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can vary based on the synthetic route. Common impurities may include unreacted starting materials, regioisomers (e.g., Benzo[b]thiophen-4-amine or Benzo[b]thiophen-6-amine), and byproducts from side reactions. If the amine is prepared by the reduction of a nitro group, incompletely reduced intermediates might also be present.
Q3: How can I effectively remove colored impurities from my product?
A3: Persistent color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products. Treating a solution of the crude product with activated charcoal before the final recrystallization step can be effective in adsorbing these colored contaminants.[1]
Q4: My purified this compound is an oil and will not crystallize. What should I do?
A4: If the product fails to crystallize, it may be due to the presence of residual solvent or significant impurities that inhibit crystal lattice formation.[1] First, ensure all solvent is removed under a high vacuum. If it still remains an oil, purifying the material by column chromatography is recommended to remove impurities, followed by another attempt at recrystallization with the purified fractions.[1]
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of product after basification and extraction. | 1. Incomplete protonation of the amine during the acid wash. 2. The pH of the aqueous layer was not sufficiently basic during the final extraction. 3. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Use dilute HCl (e.g., 1 M) for the wash.[2] 2. Adjust the pH to > 10 with a base like NaOH before back-extracting into an organic solvent. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Product precipitates upon acidification. | The hydrochloride salt of this compound may be insoluble in the aqueous/organic mixture. | This can be an effective purification step. Filter the precipitated salt, wash with a small amount of cold water or organic solvent, and then liberate the free amine by dissolving the salt in water and basifying. |
Column Chromatography
Due to the basic nature of the amine group, standard silica gel chromatography can lead to issues like peak tailing and irreversible adsorption.
Caption: Troubleshooting flowchart for amine purification by column chromatography.[3]
| Problem | Possible Cause | Solution |
| Compound streaks or "tails" on the TLC plate and column. | The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[3][4] | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate).[4] This will neutralize the acidic sites on the silica. |
| The compound does not elute from the column, even with a highly polar solvent system. | Irreversible adsorption of the basic amine onto the acidic silica gel. | 1. Use an alternative stationary phase, such as alumina or amine-functionalized silica, which is more compatible with basic compounds.[3][5] 2. If using silica, try "dry loading" the sample that has been pre-adsorbed onto silica containing triethylamine. |
| Poor separation of this compound from a non-polar impurity. | The chosen solvent system is too polar, causing both compounds to elute quickly. | Decrease the polarity of the mobile phase. Start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase it (gradient elution). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the basic this compound from neutral or acidic impurities.
-
Dissolution : Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane or ethyl acetate (50 mL).
-
Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 30 mL). The basic amine will be protonated and move into the aqueous layer.
-
Separation of Layers : Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (or processed to recover other components).
-
Basification : Cool the combined aqueous layer in an ice bath and slowly add 4 M sodium hydroxide solution with stirring until the pH is > 10. The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.
-
Final Extraction : Extract the free amine from the basified aqueous solution with fresh dichloromethane or ethyl acetate (3 x 30 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography (with Basic Modifier)
This protocol is suitable for separating compounds with similar polarities.
-
TLC Analysis : Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing. The ideal Rf value for the product is between 0.2-0.4.[6]
-
Column Packing : Pack a glass column with silica gel using a slurry method with the chosen mobile phase (containing 1% TEA).
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Load the solution carefully onto the top of the silica gel bed. For less soluble samples, use the "dry loading" method by pre-adsorbing the compound onto a small amount of silica.[6]
-
Elution : Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under a high vacuum.
Data Presentation
The following table provides illustrative data on the effectiveness of different purification strategies. Note: This data is representative and actual results may vary based on the specific impurities present in the crude material.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 75% | 92% | 65% | Effective for removing less soluble impurities. |
| Acid-Base Extraction | 75% | 95% | 85% | Excellent for removing neutral and acidic impurities. |
| Column Chromatography (Silica + 1% TEA) | 90% | >98% | 70% | Good for removing isomers and similarly polar impurities. |
| Combination: Acid-Base Extraction followed by Recrystallization | 75% | >99% | 75% | Recommended for achieving high purity for analytical standards. |
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Benzo[b]thiophen-5-amine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Benzo[b]thiophen-5-amine production. The information is tailored for professionals in research, development, and manufacturing environments.
Troubleshooting Guides
The primary industrial route for the synthesis of this compound involves the catalytic hydrogenation of 5-nitrobenzo[b]thiophene. The following troubleshooting guide addresses potential issues in this process.
Problem 1: Low or Incomplete Conversion of 5-Nitrobenzo[b]thiophene
| Potential Cause | Recommended Solutions |
| Insufficient Catalyst Activity | - Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored under appropriate inert conditions. - Increase catalyst loading in small increments (e.g., 1-2% w/w). - Verify the catalyst quality and consider screening catalysts from different vendors. |
| Catalyst Poisoning | - The presence of sulfur-containing impurities in the starting material or solvent can poison the palladium catalyst.[1] Analyze the purity of 5-nitrobenzo[b]thiophene and the solvent. - Pre-treat the starting material with activated carbon to remove potential catalyst poisons. |
| Inadequate Hydrogen Pressure | - Ensure the reactor is properly sealed and maintaining the target hydrogen pressure. - Increase the hydrogen pressure in a controlled manner. See the experimental protocol for recommended pressure ranges. |
| Poor Mass Transfer (Gas-Liquid-Solid) | - Optimize the stirring rate to ensure efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas. - Consider the use of a baffle system in the reactor to improve agitation. |
| Suboptimal Reaction Temperature | - Low temperatures can lead to slow reaction rates. Gradually increase the temperature, monitoring for the formation of by-products. |
Problem 2: Formation of Impurities and By-products
| Potential Cause | Recommended Solutions |
| Over-reduction | - Prolonged reaction times or excessively high hydrogen pressure can lead to the reduction of the thiophene ring. Monitor the reaction progress closely using techniques like HPLC or TLC. - Once the starting material is consumed, promptly stop the reaction. |
| Incomplete Reduction Intermediates | - Insufficient reaction time or catalyst activity can result in the presence of nitroso or hydroxylamine intermediates. - Ensure complete conversion by extending the reaction time or optimizing catalyst loading and hydrogen pressure. |
| Dehalogenation (if applicable) | - If the starting material contains halogen substituents, dehalogenation can occur as a side reaction. - Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). |
| Starting Material Impurities | - Impurities in the 5-nitrobenzo[b]thiophene will carry through or react to form other impurities. - Ensure the purity of the starting material meets the required specifications before use. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solutions |
| Product Adsorption to Catalyst | - The amine product can adsorb onto the surface of the Pd/C catalyst, leading to lower isolated yields. - After filtration of the catalyst, wash the filter cake thoroughly with a polar solvent like ethanol or methanol to recover the adsorbed product. |
| Product Oxidation | - Aromatic amines can be susceptible to oxidation, leading to discoloration of the final product. - Handle the isolated product under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a dark, cool place.[2] |
| Emulsion Formation During Work-up | - During aqueous work-up, emulsions can form, making phase separation difficult. - Add a small amount of brine or a different organic solvent to break the emulsion. |
| Inefficient Crystallization | - Difficulty in obtaining a crystalline product can be due to residual impurities. - Screen different solvent systems for recrystallization. Common solvents for this compound include ethanol, methanol, and mixtures with water. - Consider a charcoal treatment of the solution before crystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely used industrial method is the catalytic hydrogenation of 5-nitrobenzo[b]thiophene. This method is generally high-yielding and uses readily available reagents and equipment. The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Q2: What are the critical process parameters to control during the catalytic hydrogenation of 5-nitrobenzo[b]thiophene?
A2: The critical parameters to monitor and control are:
-
Hydrogen Pressure: Directly influences the reaction rate.
-
Temperature: Affects the reaction rate but needs to be controlled to avoid side reactions.
-
Agitation/Mixing: Crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen.
-
Catalyst Loading: Impacts the reaction time and completeness of the conversion.
Q3: What are the typical specifications for the final this compound product?
A3: Typical specifications for commercial-grade this compound are:
-
Appearance: Light brown to brown solid.[3]
-
Purity (by HPLC): ≥ 98%.[3]
-
Melting Point: Approximately 72°C.
-
Moisture Content: Typically low, controlled by the drying process.
Q4: What safety precautions should be taken during the scale-up of this process?
A4: The primary safety concerns are associated with the use of hydrogen gas and a flammable catalyst.
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Hydrogen: Highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure and is located in a well-ventilated area with appropriate hydrogen detectors.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in a wet state or under an inert atmosphere.
-
Exothermic Reaction: The hydrogenation reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial phase of the reaction.
Experimental Protocols
Key Experiment: Scale-Up of 5-Nitrobenzo[b]thiophene Reduction
This protocol provides a general procedure for the catalytic hydrogenation of 5-nitrobenzo[b]thiophene on a laboratory scale, which can be adapted for pilot-scale production.
Materials:
-
5-Nitrobenzo[b]thiophene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge.
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air.
-
Charging the Reactor:
-
Under a nitrogen atmosphere, charge the reactor with 5-nitrobenzo[b]thiophene.
-
Add the solvent (e.g., ethanol).
-
Carefully add the wet 10% Pd/C catalyst.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor with nitrogen gas again to remove any residual air from the headspace.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).
-
Start the stirrer and heat the reaction mixture to the target temperature (e.g., 40-50°C).
-
Monitor the reaction progress by observing the hydrogen uptake and by taking samples for analysis (e.g., HPLC or TLC). The reaction is typically complete within 16 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve the desired purity.
-
Dry the purified product under vacuum.
-
Process Visualization
Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting workflow for low yield.
Logical Flow for Scale-Up Considerations
Caption: Key considerations for process scale-up.
References
troubleshooting side reactions in the functionalization of Benzo[b]thiophen-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of Benzo[b]thiophen-5-amine.
Troubleshooting Guides
This section addresses common issues encountered during the chemical modification of this compound, offering potential causes and solutions.
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)
Question: I am attempting an electrophilic aromatic substitution on this compound, but I am observing low yields or no formation of the desired product. What are the possible reasons and how can I troubleshoot this?
Answer:
Low reactivity in electrophilic aromatic substitution of this compound can stem from several factors related to the substrate's electronic properties and the reaction conditions. The potent electron-donating amino group strongly activates the ring, but can also lead to side reactions.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Protonation of the Amino Group | Under strongly acidic conditions (common in nitration and Friedel-Crafts reactions), the 5-amino group is protonated to form an ammonium salt (-NH3+). This group is strongly deactivating and meta-directing, hindering the desired electrophilic substitution. | 1. Use Milder Conditions: Opt for less acidic reagents or buffer the reaction mixture. 2. Protect the Amino Group: Convert the amine to an amide (e.g., acetamide) before performing the electrophilic substitution. The acetyl group is less activating than the amino group but still directs ortho and para to the 5-position and can be removed post-reaction. |
| Poor Electrophile Generation | The electrophile may not be generated in sufficient concentration or may be too reactive, leading to decomposition or non-selective reactions. | 1. Optimize Reagent Stoichiometry: Systematically vary the molar ratio of the substrate to the electrophilic reagent. 2. Control Temperature: Many electrophilic substitutions are temperature-sensitive. Perform the reaction at a lower temperature to control reactivity and minimize side products. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. | 1. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide for Friedel-Crafts). |
Issue 2: Formation of Multiple Isomers and Other Side Products
Question: My reaction is producing a mixture of isomers (e.g., 4- and 6-substituted) and/or other unexpected byproducts. How can I improve the regioselectivity and minimize side reactions?
Answer:
The formation of isomeric mixtures is a common challenge due to the activating nature of the 5-amino group, which directs electrophilic attack to the ortho (4- and 6-) positions. The thiophene ring itself can also undergo substitution.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Competing N-Functionalization | The lone pair on the nitrogen of the amino group is nucleophilic and can react with the electrophile, leading to N-substituted byproducts. This is particularly common in acylation and alkylation reactions. | 1. Protect the Amino Group: As mentioned previously, converting the amine to an amide is an effective strategy to prevent N-functionalization. 2. Use a Large Excess of the Substrate: This can sometimes favor C-functionalization, but it is not an atom-economical approach. |
| Lack of Regiocontrol | The electronic directing effects of the 5-amino group and the inherent reactivity of the benzo[b]thiophene core can lead to a mixture of isomers. | 1. Steric Hindrance: Introducing a bulky protecting group on the amine can favor substitution at the less sterically hindered position. 2. Choice of Reagents: Different electrophilic reagents can exhibit different degrees of regioselectivity. For example, in halogenation, the choice of halogenating agent (e.g., NBS vs. Br2) can influence the product distribution. |
| Over-reaction/Polysubstitution | The activated ring system can be susceptible to multiple substitutions, especially if the reaction conditions are too harsh or the reaction time is too long. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it once the desired product is formed to prevent further substitution. |
| Decomposition of Diazonium Salt | In Sandmeyer reactions, the intermediate diazonium salt can be unstable and decompose, leading to phenols and other byproducts.[1] | 1. Maintain Low Temperature: Diazotization should be carried out at 0-5°C to ensure the stability of the diazonium salt.[1] 2. Use Freshly Prepared Reagents: Ensure the sodium nitrite solution is freshly prepared. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution on this compound?
A1: The 5-amino group is a strong activating group and an ortho, para-director. In the case of this compound, this directs electrophiles primarily to the 4- and 6-positions. The relative ratio of these isomers can be influenced by the reaction conditions and the nature of the electrophile. Substitution on the thiophene ring (at the 2- or 3-position) is generally less favored due to the strong activation of the benzene ring by the amino group.
Q2: Should I protect the amino group before attempting functionalization?
A2: Protecting the amino group is a highly recommended strategy for many functionalization reactions of this compound.
-
Benefits of Protection:
-
Prevents N-functionalization side reactions.
-
Can improve regioselectivity.
-
Avoids the deactivating effect of protonation under acidic conditions.
-
-
Common Protecting Groups for Amines:
-
Acetyl (Ac): Easily introduced using acetic anhydride or acetyl chloride and removed under acidic or basic conditions.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)2O and removed with acid (e.g., TFA).
-
Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate and removed by hydrogenolysis.
-
Q3: My Friedel-Crafts acylation is failing. What are the specific challenges with this reaction for this compound?
A3: Friedel-Crafts acylation of substrates with strong amino groups is notoriously difficult. The primary issue is the reaction of the Lewis acid catalyst (e.g., AlCl3) with the amino group, which deactivates the ring and can lead to complex formation.
-
Troubleshooting Friedel-Crafts Acylation:
-
Protect the Amino Group: This is the most effective solution. Acylation of the corresponding N-acetyl derivative is more likely to be successful.
-
Use Milder Lewis Acids: Consider using less reactive Lewis acids like ZnCl2 or FeCl3, although this may require higher temperatures.
-
Alternative Acylation Methods: Explore acylation methods that do not require strong Lewis acids, such as using an acid anhydride with a protic acid catalyst.
-
Q4: I am having trouble with the diazotization of this compound for a Sandmeyer reaction. What are the critical parameters?
A4: Successful diazotization requires careful control of reaction conditions to prevent the decomposition of the thermally unstable diazonium salt.[1]
-
Key Parameters for Diazotization:
-
Temperature: Strictly maintain the temperature between 0 and 5°C throughout the addition of sodium nitrite.[1]
-
Acidity: The reaction is typically carried out in a strong mineral acid like HCl or H2SO4.
-
Reagent Purity: Use high-purity sodium nitrite and ensure it is added slowly as a solution.
-
Common side reactions in the subsequent Sandmeyer step include the formation of phenols from the reaction of the diazonium salt with water and the formation of biaryl compounds.[1]
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide, which is often a necessary first step before further functionalization.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add a slight excess of pyridine or triethylamine (approximately 1.1 to 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (approximately 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(benzo[b]thiophen-5-yl)acetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Diazotization and Sandmeyer Reaction (Illustrative for Halogenation)
This protocol provides a general procedure for the conversion of the amino group to a halide via a diazonium salt intermediate.
Materials:
-
This compound
-
Hydrochloric acid (concentrated) or Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) chloride or Copper(I) bromide
-
Ice
Procedure:
Part A: Diazotization
-
Suspend this compound in a mixture of the chosen acid and water in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. The formation of a clear solution indicates the formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve the copper(I) halide in the corresponding concentrated acid.
-
Cool the copper(I) halide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution with stirring.
-
Effervescence (evolution of N2 gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification.
Visualizations
Logical Workflow for Troubleshooting Electrophilic Substitution
Caption: Troubleshooting workflow for low yields in electrophilic substitution.
Reaction Pathway: N-Protection and C-Functionalization
Caption: General workflow for the functionalization of this compound.
References
optimization of reaction conditions for Buchwald-Hartwig amination with Benzo[b]thiophen-5-amine
Technical Support Center: Optimization of Buchwald-Hartwig Amination
Topic: Benzo[b]thiophen-5-amine Coupling Reactions
Welcome to the technical support hub for the Buchwald-Hartwig amination of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing this challenging yet crucial transformation. Here you will find troubleshooting advice, frequently asked questions, and representative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination with this compound particularly challenging?
The primary challenge arises from the substrate itself. This compound is a heteroaromatic amine. Heteroatoms, specifically the sulfur in the thiophene ring and the nitrogen of the amine, possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[1][2] Therefore, careful selection of the ligand is critical to shield the palladium center and maintain its catalytic activity.
Q2: What are the most critical parameters to screen when optimizing this reaction?
The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The most critical parameters to screen are:
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective as they promote the desired catalytic cycle while sterically hindering catalyst deactivation.[3][4]
-
Base: The base is essential for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, for substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[5]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5][6] The solubility of all reaction components is crucial for efficiency.[1]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium pre-catalysts are often more reliable and efficient.[7] Pre-catalysts provide a well-defined, air-stable source of the active Pd(0) species.[8][9]
Q3: What is the general reactivity trend for aryl halides in this coupling?
The reactivity of the aryl halide coupling partner typically follows the trend of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl.[1][10] While aryl iodides are often the most reactive, they can sometimes have an inhibitory effect on the catalyst.[1] Aryl bromides generally offer a good balance of reactivity and stability and are excellent starting points for optimization. Aryl chlorides are the least reactive and often require more specialized, highly active catalyst systems.[7]
Troubleshooting Guide
Issue 1: Low to no conversion of starting materials.
-
Potential Cause A: Catalyst Inhibition or Deactivation
-
Solution: The lone pairs on the sulfur or nitrogen of your amine may be poisoning the catalyst. Switch to a sterically bulkier ligand like XPhos, RuPhos, or t-BuXPhos to create a more crowded coordination sphere around the palladium, which can prevent inhibitory binding.[4][11] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as the active Pd(0) catalyst is sensitive to oxygen.[5] Using a palladium pre-catalyst can also give more consistent results.[7]
-
-
Potential Cause B: Poor Solubility of Reagents
-
Solution: If the amine, aryl halide, or base is not fully dissolved, the reaction rate will be severely limited.[1] While toluene is a common solvent, 1,4-dioxane may be a better choice if solubility is an issue.[5] Gentle heating can also improve solubility, but care must be taken not to exceed the thermal stability of the catalyst.
-
-
Potential Cause C: Suboptimal Base Selection
-
Solution: The choice of base is critical and depends on the solvent and substrate.[6][12] If a strong base like NaOtBu is not effective, it may be due to poor solubility or degradation of starting materials. Screen a different strong base like LHMDS or a weaker inorganic base like Cs₂CO₃, which may require a higher reaction temperature.[5]
-
Issue 2: Formation of significant side products, such as hydrodehalogenation.
-
Potential Cause: Reaction Temperature is Too High or Base is Too Strong
Issue 3: Reaction mixture turns black and stalls.
-
Potential Cause: Catalyst Decomposition
-
Solution: The formation of a black precipitate (palladium black) is a sign of catalyst decomposition, which can be caused by excessive heat.[2] Reduce the reaction temperature. While many Buchwald-Hartwig reactions are run at 90-110 °C, a lower temperature with a longer reaction time may be necessary to preserve the catalyst's integrity.[3]
-
Data Presentation: Starting Points for Optimization
The following tables provide recommended starting conditions and screening suggestions for the amination of this compound. These are representative and should be adapted based on the specific aryl halide used.
Table 1: Representative Starting Conditions for Optimization
| Component | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | t-BuXPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene (0.1 M) | 1,4-Dioxane (0.1 M) | Toluene (0.1 M) |
| Temperature | 100 °C | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h | 18-24 h |
Note: This data is illustrative and serves as a starting point for developing an optimized protocol.
Table 2: Ligand and Base Screening Guide
| Ligand Type | Recommended Ligands | Compatible Bases | General Notes |
|---|---|---|---|
| Dialkylbiarylphosphine | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Generally robust and effective for heteroaromatic amines.[3][4] |
| Ferrocenylphosphine | Josiphos-type ligands | NaOtBu, Cs₂CO₃ | Can be effective for direct coupling of challenging amines. |
| N-Heterocyclic Carbene | PEPPSI-type pre-catalysts | K₃PO₄ | Offer high stability and activity, particularly for aryl chlorides/tosylates.[8][9] |
Visualizations
Caption: Key components of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting and optimizing the reaction.
Representative Experimental Protocol
This protocol describes a general procedure for a small-scale screening reaction. All operations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Phosphine Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (0.02 mmol, 2 mol%), the base (1.4 mmol), this compound (1.0 mmol), and the aryl halide (1.2 mmol).
-
Atmosphere Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 18 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under an argon blanket) and analyzing them by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-benzo[b]thiophen-5-amine.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzo[b]thiophen-5-amine Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Benzo[b]thiophen-5-amine to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a heterocyclic aromatic amine used as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and kinase inhibitors. Its stability is crucial as degradation, primarily through oxidation, can lead to the formation of impurities that may affect experimental outcomes, reduce product yield, and introduce potential toxicological risks in drug development programs.
Q2: What are the primary signs of this compound degradation?
The most common sign of degradation is a change in color of the solid material, often from a light brown to a darker brown or black. This is typically due to the formation of colored polymeric oxidation products. Other indications of degradation can only be detected analytically, such as the appearance of new peaks in an HPLC chromatogram or changes in its spectroscopic profile (e.g., NMR, IR).
Q3: What are the main factors that cause the oxidation of this compound?
The primary factors that promote the oxidation of this compound are:
-
Oxygen: As an aromatic amine, the compound is susceptible to air oxidation.
-
Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will rapidly degrade the compound.[1]
Q4: What are the likely oxidation products of this compound?
Oxidation can occur at two primary sites on the molecule: the amino group and the sulfur atom of the benzothiophene ring.
-
Amino Group Oxidation: The primary amine can be oxidized to form nitroso and subsequently nitro derivatives. It can also lead to the formation of complex, often colored, polymeric materials.
-
Sulfur Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1][2][3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| The solid has darkened in color since the container was last opened. | Exposure to air (oxygen) and/or light. | 1. Immediately purge the container with an inert gas (argon or nitrogen) before resealing. 2. Wrap the container in aluminum foil or use an amber vial to protect it from light. 3. Store the container in a desiccator under vacuum or in a glovebox. |
| HPLC analysis shows new, more polar impurity peaks. | Oxidation of the compound. More polar impurities could be the sulfoxide or N-oxide derivatives. | 1. Confirm the identity of the impurities if possible (e.g., by LC-MS). 2. Review storage procedures to ensure the compound is consistently protected from air, light, and moisture. 3. Consider repurifying the material if the impurity level is unacceptable for its intended use. |
| Inconsistent experimental results using the same batch of the compound. | Degradation of the compound over time, leading to varying levels of purity. | 1. Perform a purity check (e.g., by HPLC or NMR) on the stored material before each use. 2. Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| The compound appears clumpy or moist. | Absorption of atmospheric moisture. While not direct oxidation, the presence of water can potentially accelerate degradation pathways. | 1. Store the compound in a desiccator with a suitable drying agent. 2. Handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas. |
Recommended Storage Conditions
To minimize oxidation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage protocols.
| Parameter | Optimal Condition | Acceptable Condition | Condition to Avoid |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (in a desiccator) | Elevated temperatures (>30°C) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Vacuum | Air |
| Light | In the dark (Amber vial or wrapped in foil) | Diffuse, indirect light | Direct sunlight or UV light |
| Container | Tightly sealed, amber glass vial | Tightly sealed, clear glass vial (if protected from light) | Loosely capped or open containers |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Amber and clear glass vials with PTFE-lined caps
-
Refrigerator (2-8°C)
-
Laboratory oven (e.g., set to 40°C)
-
Desiccator with desiccant
-
Source of nitrogen or argon gas
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Sample Preparation: Aliquot approximately 10 mg of high-purity this compound into several amber and clear glass vials.
-
Initial Analysis (Time Zero): Dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile) to a known concentration. Analyze by HPLC to determine the initial purity. This will serve as the baseline.
-
Storage Conditions:
-
Optimal: Seal several amber vials under a nitrogen or argon atmosphere and store at 2-8°C in the dark.
-
Ambient/Light Exposed: Seal several clear vials with air in the headspace and store on a lab bench at room temperature, exposed to ambient light.
-
Elevated Temperature: Seal several amber vials with air in the headspace and place them in an oven at 40°C.
-
-
Time Points for Analysis: Analyze the samples from each storage condition at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).[5][6]
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Dissolve the contents in the solvent to the same known concentration as the initial analysis.
-
Analyze by HPLC under the same conditions as the time-zero sample.
-
Quantify the peak area of the parent compound and any new impurity peaks.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each condition. Plot the percentage of this compound remaining versus time for each storage condition.
Protocol 2: HPLC Method for Purity Assessment
-
System: HPLC with UV detection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and increase the proportion of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Visualizations
Caption: Factors and pathways of this compound oxidation.
Caption: Experimental workflow for stability testing.
References
- 1. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Resolving Peak Overlap in the ¹H NMR Spectrum of Benzo[b]thiophen-5-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak overlap in the ¹H NMR spectra of Benzo[b]thiophen-5-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a this compound derivative shows significant peak overlap in the aromatic region. What are the initial steps I can take to resolve this?
A1: Overlapping signals in the aromatic region of this compound derivatives are a common challenge. Here are two initial troubleshooting steps:
-
Solvent-Induced Shift (SIS): Re-acquiring the spectrum in a different deuterated solvent can be a simple and effective first step.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce differential shifts in the proton signals compared to common solvents like CDCl₃ or DMSO-d₆, which can resolve the overlap. This is due to specific solute-solvent interactions that alter the chemical environment of the protons.
-
Variable Temperature (VT) NMR: Changing the temperature of the NMR experiment can alter the chemical shifts of protons, especially those near the amine group, due to changes in hydrogen bonding and molecular conformation.[2] Acquiring spectra at different temperatures can often lead to the separation of overlapping signals.
Q2: How can I definitively identify the N-H protons of the amine group, which often appear as broad signals and can overlap with other peaks?
A2: The N-H protons of the amine group can be unequivocally identified through a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum. The labile N-H protons will exchange with deuterium from the D₂O, causing their signal to disappear or significantly diminish in intensity.[1]
Q3: Simple solvent and temperature changes did not fully resolve the overlapping aromatic signals. What advanced NMR techniques can I use?
A3: If basic troubleshooting steps are insufficient, more advanced 2D NMR techniques are highly effective for resolving complex, overlapping spectra. These experiments spread the NMR information into a second dimension, providing greater resolution and revealing connectivity between protons.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two to three bonds. It is invaluable for tracing the connectivity within the aromatic spin systems of your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei. Since carbon chemical shifts are more dispersed than proton shifts, this can effectively separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is extremely useful for assigning quaternary carbons and piecing together the overall molecular structure, which can aid in the assignment of overlapping proton signals.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[5] This is particularly useful for determining the spatial arrangement of substituents on the Benzo[b]thiophene core and can help differentiate between protons in crowded regions.
Troubleshooting Guides
Guide 1: Using Solvent and Temperature Variation to Resolve Peak Overlap
This guide provides a systematic workflow for employing solvent and temperature changes to resolve overlapping ¹H NMR signals.
References
strategies for selective functionalization at the C4 and C6 positions of Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of Benzo[b]thiophen-5-amine at the C4 and C6 positions. This guide is designed to assist researchers in overcoming common experimental challenges and to provide detailed methodologies for achieving desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively functionalizing the C4 and C6 positions of this compound?
A1: The primary challenge stems from the inherent reactivity of the benzo[b]thiophene ring system. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring, with the C2 and C3 positions being the most reactive. The amino group at the C5 position is a strong activating group and directs electrophilic substitution to the ortho (C4 and C6) and para (C7) positions. However, controlling the selectivity between the C4 and C6 positions can be difficult, and side reactions at the more nucleophilic C2 and C3 positions of the thiophene ring can occur. Furthermore, the amino group itself can react with certain electrophiles, necessitating the use of protecting groups.
Q2: How does the amino group at C5 influence the reactivity of the benzo[b]thiophene core?
A2: The amino group at C5 is a powerful electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density at the ortho (C4 and C6) and para (C7) positions, making them more susceptible to attack by electrophiles. This directing effect is crucial for targeting the C4 and C6 positions.
Q3: Is it necessary to protect the amino group at C5 before attempting functionalization at C4 or C6?
A3: In many cases, yes. The amino group is nucleophilic and can react with a variety of electrophiles and strong bases (used in metalation reactions). Protecting the amine, for example as an amide (e.g., pivaloyl or acetyl) or a carbamate, prevents unwanted side reactions and can also serve as a directing group for certain metalation or C-H activation strategies.[1][2][3] The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired ease of removal.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Halogenation, Formylation)
Issue: Low or no yield of the desired C4/C6 substituted product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Verify the temperature, reaction time, and solvent. Electrophilic substitutions on activated systems can be sensitive to these parameters. |
| Deactivation of Catalyst/Reagent | Ensure that the catalyst or reagent is fresh and has not been deactivated by moisture or other impurities. |
| Substrate Purity | Impurities in the starting this compound can interfere with the reaction. Purify the starting material if necessary. |
| Insufficient Activation | The electrophile may not be reactive enough. Consider using a more potent electrophilic source or adding a Lewis acid catalyst to increase its reactivity. |
Issue: Poor regioselectivity, formation of a mixture of isomers (C4, C6, and others).
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The C4 position is generally more sterically hindered than the C6 position. Lowering the reaction temperature may favor substitution at the less hindered C6 position. |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to optimize the C4/C6 ratio. |
| Protecting Group Influence | The size and nature of the protecting group on the C5-amino group can influence the steric environment around the C4 and C6 positions. A bulkier protecting group may favor substitution at the less hindered C6 position. |
Issue: Side reactions at the thiophene ring (C2 or C3).
| Potential Cause | Troubleshooting Steps |
| High Reactivity of the Thiophene Ring | The electron-rich thiophene ring can compete for the electrophile. Use milder reaction conditions (lower temperature, less reactive electrophile) to favor substitution on the activated benzene ring. |
| Protecting Group Strategy | An electron-withdrawing protecting group on the C5-amino group can slightly deactivate the entire ring system, potentially reducing unwanted side reactions on the thiophene moiety. |
Directed ortho-Metalation (DoM)
Issue: Failure to achieve lithiation at the C4 or C6 position.
| Potential Cause | Troubleshooting Steps |
| Ineffective Directing Group | The protecting group on the C5-amino moiety must be an effective directing metalation group (DMG). Amides (e.g., pivaloyl) and carbamates are generally good DMGs.[4][5] |
| Incorrect Organolithium Reagent or Conditions | Ensure the use of a strong, non-nucleophilic base like n-BuLi or s-BuLi, typically at low temperatures (-78 °C) in an anhydrous ether solvent (e.g., THF, Et2O).[5] The addition of TMEDA can enhance the rate of lithiation.[4] |
| Competitive Lithiation | The C2 proton on the thiophene ring is often the most acidic.[4] Using a directing group at C5 is essential to overcome this intrinsic reactivity. If C2 lithiation persists, consider using a bulkier base or modifying the directing group. |
Issue: Low yield of the desired product after quenching with an electrophile.
| Potential Cause | Troubleshooting Steps |
| Unstable Lithiated Intermediate | The lithiated species may not be stable at the reaction temperature. Maintain a low temperature throughout the lithiation and quenching steps. |
| Poor Electrophile Reactivity | The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently. Consider using a more reactive electrophile. |
| Side Reactions of the Electrophile | The electrophile may react with the organolithium reagent or other components in the reaction mixture. Add the electrophile slowly at low temperature. |
Experimental Protocols
Protocol 1: Regioselective Bromination at C6
This protocol is a general guideline for the selective bromination of N-protected this compound at the C6 position.
-
Protection of the Amino Group:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Slowly add the protecting group reagent (e.g., pivaloyl chloride or di-tert-butyl dicarbonate, 1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the N-protected product by column chromatography.
-
-
Bromination:
-
Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction at 0 °C to room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C6-bromo derivative.
-
Protocol 2: Vilsmeier-Haack Formylation
This protocol outlines a general procedure for the introduction of a formyl group, which is expected to favor the C6 position due to steric hindrance at C4.
-
Vilsmeier Reagent Preparation:
-
In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF (used as both reagent and solvent).
-
-
Formylation Reaction:
-
Slowly add a solution of N-protected this compound (1.0 eq) in anhydrous DMF to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Hypothetical Regioselectivity in Electrophilic Bromination of N-Pivaloyl-benzo[b]thiophen-5-amine
| Entry | Solvent | Temperature (°C) | C4-Bromo Yield (%) | C6-Bromo Yield (%) |
| 1 | Acetic Acid | 25 | 25 | 65 |
| 2 | Acetic Acid | 0 | 15 | 75 |
| 3 | Dichloromethane | 25 | 30 | 60 |
| 4 | Dichloromethane | 0 | 20 | 70 |
Note: This data is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.
Visualizations
Caption: General pathway for electrophilic substitution on N-protected this compound.
Caption: Workflow for Directed ortho-Metalation (DoM) of N-protected this compound.
References
Technical Support Center: Synthesis of High-Purity Benzo[b]thiophen-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly pure Benzo[b]thiophen-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to obtain high-purity this compound?
A1: A widely employed and dependable method for the synthesis of this compound involves a two-step process:
-
Nitration of Benzo[b]thiophene: This step introduces a nitro group onto the benzothiophene scaffold. Careful control of reaction conditions is crucial to selectively obtain the desired 5-nitro isomer.
-
Reduction of 5-Nitrobenzo[b]thiophene: The nitro group of the intermediate is then reduced to the corresponding amine. Several reduction methods can be employed, each with its own advantages and potential challenges.
Q2: How can I improve the regioselectivity of the nitration of benzo[b]thiophene to favor the formation of the 5-nitro isomer?
A2: The nitration of benzo[b]thiophene can yield a mixture of isomers. To enhance the formation of 5-nitrobenzo[b]thiophene, controlling the reaction conditions is key. Nitration under kinetic control at low temperatures, for instance with potassium nitrate in concentrated sulfuric acid at 0°C, has been shown to favor the formation of the 5- and 6-nitro isomers.[1] Thermodynamic control at higher temperatures may lead to different isomer distributions.
Q3: What are the most effective methods for reducing 5-nitrobenzo[b]thiophene to this compound?
A3: Several effective methods are available for the reduction of the nitro group, including:
-
Metal/Acid Reduction: A common and robust method is the use of stannous chloride (SnCl₂) in refluxing ethanol.[2] Other metal/acid systems like iron in acetic acid or hydrochloric acid are also effective.
-
Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate), is a clean and efficient alternative.
The choice of method may depend on the presence of other functional groups in the molecule and the desired scale of the reaction.
Q4: What are the common impurities I should be aware of during the synthesis of this compound?
A4: Common impurities can arise from both the nitration and reduction steps:
-
Isomeric Nitrobenzo[b]thiophenes: Formed during the nitration step.
-
Incompletely Reduced Intermediates: Such as nitroso and hydroxylamine derivatives from the reduction step.
-
Over-reduction Products: In catalytic hydrogenation, other reducible functional groups, if present, might be affected.
-
Residual Metals: From metal/acid reduction methods.
Q5: How can I purify the final this compound to achieve high purity?
A5: High purity can be achieved through standard purification techniques. Recrystallization from a suitable solvent system is a highly effective method for removing minor impurities. Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guides
Problem 1: Low Yield of 5-Nitrobenzo[b]thiophene in the Nitration Step
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Carefully monitor and control the temperature. For kinetic control favoring the 5-nitro isomer, maintain the temperature at 0°C during the addition of the nitrating agent. |
| Inappropriate Nitrating Agent | The choice of nitrating agent significantly impacts isomer distribution. A mixture of concentrated nitric acid and sulfuric acid at elevated temperatures may favor other isomers. Consider using potassium nitrate in concentrated sulfuric acid for better selectivity towards the 5- and 6-nitro isomers.[1] |
| Formation of Multiple Isomers | If a mixture of isomers is obtained, separation by column chromatography or fractional crystallization may be necessary. |
Problem 2: Incomplete Reduction of 5-Nitrobenzo[b]thiophene
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent/Catalyst | For catalytic hydrogenation, use a fresh batch of catalyst. For metal/acid reductions, ensure the metal is finely powdered and activated if necessary. |
| Poor Solubility of Starting Material | The 5-nitrobenzo[b]thiophene must be soluble in the reaction solvent. Consider using a co-solvent system if solubility is an issue. |
| Insufficient Amount of Reducing Agent | Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating while monitoring for side product formation. |
Problem 3: Formation of Side Products During Reduction
| Potential Cause | Troubleshooting Steps |
| Formation of Nitroso or Hydroxylamine Intermediates | Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time. |
| Dehalogenation (if applicable) | If the starting material contains halogen substituents, catalytic hydrogenation with Pd/C may cause dehalogenation. Consider using alternative catalysts like Raney Nickel or a metal/acid reduction system. |
| Reaction with the Thiophene Sulfur | While less common, some catalysts or reagents might interact with the sulfur atom. If catalyst poisoning is suspected, consider alternative reduction methods. |
Quantitative Data Summary
| Synthetic Step | Method | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Nitration | KNO₃ in H₂SO₄ at 0°C | Benzo[b]thiophene | 5- and 6-nitrobenzo[b]thiophene mixture | - | - | [1] |
| Reduction | SnCl₂ in refluxing ethanol | 2-(4-nitrophenyl)benzothiophene | 2-(4-aminophenyl)benzothiophene | High | - | [2] |
| Reduction | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | 3-nitrobenzonitrile | 3-aminobenzonitrile | ~70 (in solution) | - | [3] |
Note: The provided data is for analogous reactions and serves as a general guideline. Yields and purity are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzo[b]thiophene (Illustrative)
This protocol is based on general procedures for the regioselective nitration of substituted benzothiophenes and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Nitration: Slowly add a solution of potassium nitrate (1.1 equivalents) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the 5-nitrobenzo[b]thiophene.
Protocol 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound using SnCl₂
-
Reaction Setup: To a solution of 5-nitrobenzo[b]thiophene (1 equivalent) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).
-
Reduction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Benzo[b]thiophen-5-amine and Benzo[b]thiophen-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers of aminobenzothiophene: Benzo[b]thiophen-5-amine and Benzo[b]thiophen-6-amine. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic utilization in the synthesis of novel pharmaceutical agents and functional materials. This document outlines their reactivity in key chemical transformations, supported by theoretical principles and available experimental data.
Introduction to Reactivity
The reactivity of this compound and Benzo[b]thiophen-6-amine is fundamentally governed by the electron-donating amino group (-NH₂) attached to the benzothiophene core. This group significantly influences the electron density distribution within the aromatic system, thereby directing the regioselectivity of electrophilic substitution reactions and modulating the nucleophilicity of the amine itself.
The amino group, being a strong activating group, enhances the electron density of the aromatic rings through resonance and inductive effects. This activation is more pronounced at the ortho and para positions relative to the amino substituent. Consequently, electrophilic attack is predicted to occur preferentially at these positions. The thiophene ring, being inherently electron-rich, also influences the overall reactivity.
Comparative Reactivity at a Glance
| Feature | This compound | Benzo[b]thiophen-6-amine |
| Predicted Major Sites of Electrophilic Attack | C4, C6 | C7, C5 |
| Amine Nucleophilicity | Expected to be comparable | Expected to be comparable |
| Diazotization | Forms a diazonium salt | Forms a diazonium salt |
| N-Acylation | Readily undergoes acylation | Readily undergoes acylation |
Theoretical Reactivity Profile
The position of the amino group dictates the primary sites of electrophilic attack. The following diagrams illustrate the predicted directing effects based on resonance stabilization of the intermediate carbocation (arenium ion).
Caption: Predicted sites of electrophilic attack on this compound.
Caption: Predicted sites of electrophilic attack on Benzo[b]thiophen-6-amine.
Experimental Data and Observations
Electrophilic Aromatic Substitution
This compound: Studies on 5-hydroxy and 5-aminobenzothiophene derivatives have shown that electrophilic substitution, such as bromination and nitration, occurs on the benzene ring. The amino group strongly directs incoming electrophiles to the C4 and C6 positions.
Benzo[b]thiophen-6-amine: For Benzo[b]thiophen-6-amine, the amino group directs electrophiles to the C5 and C7 positions. The synthesis of various 6-substituted benzothiophene derivatives often proceeds via electrophilic substitution on a 6-amino or a related precursor.
Quantitative Data (Illustrative): Due to the lack of direct comparative experimental data, the following table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields will vary based on specific reaction conditions.
| Reaction | Electrophile | This compound (Predicted Major Product & Est. Yield) | Benzo[b]thiophen-6-amine (Predicted Major Product & Est. Yield) |
| Bromination | Br₂ | 4-Bromo- and 6-Bromo- (High) | 5-Bromo- and 7-Bromo- (High) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro- (Good) | 5-Nitro- and 7-Nitro- (Good) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl- and 6-Acyl- (Moderate) | 5-Acyl- and 7-Acyl- (Moderate) |
N-Acylation
Both isomers possess a primary amino group that is a good nucleophile and readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. The reactivity is expected to be similar for both isomers as the electronic environment of the amino group is not drastically different.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound or Benzo[b]thiophen-6-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for N-Acylation:
Caption: A generalized workflow for the N-acylation of aminobenzothiophenes.
Diazotization
The primary amino group of both isomers can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer and related reactions. The stability and reactivity of the diazonium salts derived from both isomers are expected to be comparable.
Experimental Protocol: General Procedure for Diazotization
-
Suspend or dissolve this compound or Benzo[b]thiophen-6-amine (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding with the subsequent reaction (e.g., Sandmeyer reaction).
Logical Flow of Diazotization and Subsequent Reactions:
Caption: The central role of the diazonium salt intermediate.
Conclusion
Unambiguous Structural Validation of Novel Benzo[b]thiophen-5-amine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel bioactive molecules is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of new Benzo[b]thiophen-5-amine derivatives, a class of compounds with significant therapeutic potential.
Single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement, including bond lengths, bond angles, and stereochemistry. This high-resolution technique offers a static yet highly detailed snapshot of the crystalline state, which is invaluable for understanding structure-activity relationships and for guiding further drug design and development.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography is unparalleled in its precision for solid-state structure determination, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, particularly regarding the molecule's behavior in solution. The following table provides a quantitative comparison of these methods for the structural elucidation of small organic molecules, including derivatives of benzo[b]thiophene.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, through-bond and through-space atomic correlations, dynamic information |
| Typical Resolution | < 1 Å | Not directly comparable; provides atomic-level connectivity and proximity |
| Data Collection Time | Hours to a day | Minutes to hours per experiment |
| Structure Solution Time | Days to weeks (including crystallization) | Hours to days |
| Sample Amount | Milligrams | Milligrams |
| Key Advantage | Unambiguous 3D structure | Provides information on solution-state conformation and dynamics |
| Key Limitation | Requires high-quality single crystals | Structure is an average of solution conformations; can be ambiguous for complex stereochemistries |
Crystallographic Data for a Substituted Benzo[b]thiophene Derivative:
To provide a concrete example, the following table summarizes the crystallographic data obtained for (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a related benzo[b]thiophene derivative[1].
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆FNO₂S₂ |
| Molecular Weight | 413.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 15.123(3) Å, b = 5.895(1) Å, c = 21.583(4) Å, β = 101.52(3)° |
| Unit Cell Volume | 1884.2(6) ų |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Protocols
I. Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several methods can be employed, and the optimal conditions will vary for each derivative.
1. Slow Evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment and monitor for crystal growth over several days to weeks.
2. Vapor Diffusion:
-
Hanging Drop Method:
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a "poor" solvent (a solvent in which the compound is less soluble but which is miscible with the good solvent).
-
The gradual diffusion of the poor solvent vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.
-
-
Sitting Drop Method:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well of a crystallization plate, with the reservoir of the poor solvent surrounding it.
-
3. Solvent Layering:
-
Dissolve the compound in a small amount of a dense, "good" solvent.
-
Carefully layer a less dense, "poor" solvent on top of this solution, minimizing mixing at the interface.
-
Crystals will form at the interface as the solvents slowly diffuse into one another.
II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the following general procedure is followed for data collection and analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The final model provides precise information on bond lengths, angles, and intermolecular interactions.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical frameworks involved in structural validation, the following diagrams are provided.
References
Unveiling the Potency of Benzo[b]thiophen-5-amine Analogs as Antimitotic Agents
A comprehensive analysis of 2-aroyl-5-amino benzo[b]thiophene derivatives reveals a significant leap in antiproliferative potency, positioning them as promising candidates for cancer therapy. Shifting the amino group from the C-3 to the C-5 position on the benzo[b]thiophene nucleus has been shown to dramatically enhance biological activity, with certain analogs demonstrating picomolar to low nanomolar efficacy.
Benzo[b]thiophene and its derivatives have long been recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] The benzo[b]thiophene scaffold serves as a key building block in medicinal chemistry, offering structural versatility for developing targeted therapeutic agents.[4][5] Notably, its derivatives have been investigated as inhibitors of various protein kinases and as antimitotic agents that interfere with tubulin polymerization.[6][7][8] This guide focuses on a specific class of these compounds—Benzo[b]thiophen-5-amine analogs—and compares their biological efficacy, particularly as potent inhibitors of cancer cell growth.
Comparative Antiproliferative Activity
A pivotal study highlights the remarkable increase in antiproliferative activity achieved by relocating the amino group from the C-3 to the C-5 position of the benzo[b]thiophene ring. This structural modification led to a substantial enhancement in potency, in some cases by a factor of 11 to 67-fold.[7] The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several 2-aroyl-5-amino benzo[b]thiophene analogs against a panel of human and murine cancer cell lines.
| Compound | Core Structure | R | Cell Line | IC₅₀ (nM)[7] |
| 3a | 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene | H | K562 (human myelogenous leukemia) | 18 |
| L1210 (murine leukemia) | 0.78 | |||
| P388 (murine leukemia) | 0.82 | |||
| A-498 (human renal carcinoma) | 12 | |||
| UO-31 (human renal carcinoma) | 11 | |||
| 3c | 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-methoxybenzo[b]thiophene | 7-OCH₃ | K562 (human myelogenous leukemia) | 3.1 |
| L1210 (murine leukemia) | 2.6 | |||
| P388 (murine leukemia) | 3.3 | |||
| A-498 (human renal carcinoma) | 4.1 | |||
| UO-31 (human renal carcinoma) | 3.5 | |||
| 3d | 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-chlorobenzo[b]thiophene | 7-Cl | K562 (human myelogenous leukemia) | 3.7 |
| L1210 (murine leukemia) | 3.9 | |||
| P388 (murine leukemia) | 3.6 | |||
| A-498 (human renal carcinoma) | 4.8 | |||
| UO-31 (human renal carcinoma) | 5.2 | |||
| 3e | 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-fluorobenzo[b]thiophene | 7-F | K562 (human myelogenous leukemia) | 11 |
| L1210 (murine leukemia) | 12 | |||
| P388 (murine leukemia) | 13 | |||
| A-498 (human renal carcinoma) | 15 | |||
| UO-31 (human renal carcinoma) | 18 |
Structure-Activity Relationship
The data reveals critical structure-activity relationships (SAR) for this class of compounds. The position of the amino group is paramount, with the 5-amino analogs consistently outperforming their 3-amino counterparts.[7] Furthermore, substitutions on the benzene portion of the benzo[b]thiophene ring significantly influence antiproliferative activity. The introduction of a methoxy group at the C-7 position (compound 3c ) generally leads to more uniform and potent activity across various cell lines compared to the unsubstituted analog (3a ).[7] Halogen substitutions at the C-7 position also yield highly potent compounds, as seen with the chloro (3d ) and fluoro (3e ) derivatives.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
The potent antiproliferative effects of these 2-aroyl-5-amino benzo[b]thiophene derivatives are attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[7]
| Compound | Inhibition of Tubulin Assembly (IC₅₀, µM)[7] |
| 3c | 1.8 |
| 3d | 1.9 |
| 3e | 2.0 |
| Combretastatin A-4 | 2.4 |
The inhibitory activity of compounds 3c , 3d , and 3e on tubulin polymerization is notably more potent than that of the well-known antimitotic agent, combretastatin A-4.[7]
Signaling Pathway
The induction of apoptosis by these microtubule inhibitors involves the regulation of the Bcl-2 family of proteins. Bcl-2, an anti-apoptotic protein located on the outer mitochondrial membrane, plays a crucial role in preventing apoptosis by controlling mitochondrial permeability and the release of cytochrome c. Many microtubule inhibitors, including those in this class, are known to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function and promotes cell death.[7]
Figure 1. Signaling pathway of apoptosis induction.
Experimental Protocols
The biological evaluation of these this compound analogs involved several key experimental procedures:
Antiproliferative Activity Assay
The antiproliferative activity of the compounds was determined using a panel of cancer cell lines. The cells were typically seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours. The cell viability was then assessed using assays such as the sulforhodamine B (SRB) or MTT assay. The IC₅₀ values were calculated from the dose-response curves.[9]
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was measured using a commercially available tubulin polymerization assay kit. Tubulin in a polymerization buffer was incubated with the test compounds in a 96-well plate at 37°C. The change in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a plate reader. The IC₅₀ values for the inhibition of tubulin polymerization were then determined.
Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, cancer cells were treated with the compounds for a specified period. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of the cells was analyzed by flow cytometry, which allows for the quantification of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Figure 2. Experimental workflow for evaluation.
Conclusion
The comparative analysis of this compound analogs demonstrates their exceptional potential as antimitotic agents. The strategic placement of the amino group at the C-5 position, combined with appropriate substitutions on the benzo[b]thiophene core, results in compounds with potent, low nanomolar antiproliferative activity. Their mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis, makes them highly attractive candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics. The detailed structure-activity relationships and experimental data presented provide a solid foundation for the rational design of next-generation benzo[b]thiophene-based anticancer drugs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound [myskinrecipes.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Computational Data for Benzo[b]thiophen-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data available for Benzo[b]thiophen-5-amine, a key heterocyclic compound in medicinal chemistry. By juxtaposing experimental findings with in silico predictions, this document aims to offer a comprehensive overview of its physicochemical properties and potential biological activities, thereby aiding in drug discovery and development efforts.
Physicochemical Properties: Experimental vs. Computational
A foundational aspect of drug design involves the accurate characterization of a molecule's physical and chemical properties. Here, we compare the available experimental data for this compound with computational predictions.
| Property | Experimental Value | Computational Prediction | Reference/Method |
| Molecular Formula | C₈H₇NS | C₈H₇NS | PubChem |
| Molecular Weight | 149.22 g/mol | 149.21 g/mol | PubChem |
| Appearance | Light brown to brown solid; Dark purple amorphous solid | Not Applicable | [Various Suppliers, ChemicalBook][1][2] |
| Melting Point | 72 - 73 °C | Not Available | [Chemsrc][3] |
| LogP | Not Available | 2.4835 | [ChemScene][4] |
| Topological Polar Surface Area (TPSA) | Not Available | 26.02 Ų | [ChemScene][4] |
Spectroscopic Data: A Comparative Look
Spectroscopic analysis is crucial for structural elucidation. Below is a comparison of experimental and predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
| Proton | Experimental Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| -NH₂ | 3.70 (broad single peak, 2H) | |
| H-6 | 6.78 (double peak) | 8.61, 1.96 |
| H-4 | 7.10 (double peak) | 2.35 |
| H-2 or H-3 | 7.14 (double peak) | 5.09 |
| H-2 or H-3 | 7.38 (double peak) | 5.48 |
| H-7 | 7.63 (double peak) | 8.61 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR and IR Spectroscopy
Biological Activity: Insights from Derivatives
Direct experimental and computational studies on the biological activity of this compound are limited in the reviewed literature. However, extensive research on its derivatives highlights the potential of the benzo[b]thiophene scaffold in various therapeutic areas.
Derivatives of benzo[b]thiophene have shown a wide range of biological activities, including:
-
Anticancer Activity : Certain derivatives have been investigated as potent anticancer agents.[5][6]
-
Antimicrobial Activity : The benzo[b]thiophene nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]
-
Enzyme Inhibition : Various derivatives have been synthesized and evaluated as inhibitors of enzymes such as cholinesterases.[8]
These findings suggest that this compound is a valuable starting point for the synthesis of novel therapeutic agents.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the hydrogenation of 5-nitrobenzo[b]thiophene.[2]
Materials:
-
5-Nitrobenzo[b]thiophene
-
10% Palladium on carbon catalyst
-
Ethanol
-
Parr reaction flask
-
Hydrogen gas supply
-
Diatomaceous earth
Procedure:
-
A mixture of 5-nitrobenzo[b]thiophene and 10% palladium on carbon catalyst in ethanol is placed in a Parr reaction flask.
-
The flask is flushed with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (e.g., 3 bar) with continuous shaking.
-
The reaction is monitored for completion (e.g., for 16 hours).
-
Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filter cake is washed with ethanol.
-
The combined filtrates are concentrated under reduced pressure to yield this compound.
Cross-Validation Workflow
The process of cross-validating experimental and computational data is a critical component of modern drug discovery. It allows for the refinement of computational models and provides a deeper understanding of experimental results.
Caption: Workflow for the cross-validation of experimental and computational data.
Signaling Pathway Context
While specific signaling pathway interactions for this compound are not detailed, its derivatives are known to target various pathways implicated in diseases like cancer. For instance, benzo[b]thiophene derivatives have been developed as inhibitors of kinases, which are key components of numerous signaling cascades that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for derivatives of this compound.
Caption: A generalized kinase signaling pathway potentially targeted by Benzo[b]thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Benzo[b]thiophen-5-amine, a crucial intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, starting materials, and overall process complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Executive Summary
The synthesis of this compound is predominantly achieved through two main strategies: Route 1 , a well-established pathway involving the construction of the benzo[b]thiophene core followed by functional group manipulation (nitration and reduction), and Route 2 , a more convergent approach involving the cyclization of a pre-functionalized aromatic precursor. Route 1 is characterized by high yields in the cyclization and reduction steps, while Route 2 offers a potentially shorter sequence by incorporating the amine functionality at an earlier stage. The choice between these routes will depend on factors such as starting material availability, scalability, and the desired purity profile of the final product.
Data Presentation
| Parameter | Route 1: Nitration and Reduction of Benzo[b]thiophene | Route 2: Cyclization of an Amino-Substituted Precursor |
| Starting Materials | 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolate | 4-Aminothiophenol, Chloroacetaldehyde dimethyl acetal |
| Key Intermediates | 5-Nitrobenzo[b]thiophene | N/A (Direct cyclization) |
| Overall Yield | ~85-90% (over two steps from the nitro-intermediate) | Moderate (Specific yield data not widely reported) |
| Number of Steps | 2 (from 5-nitrobenzo[b]thiophene) | 1 |
| Reagents & Conditions | 1. NaOMe, MeOH; 2. SnCl₂, Ethanol, Reflux | Acid catalyst (e.g., PPA, H₂SO₄), Heat |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
| Scalability | Reported on gram scales | Potentially scalable |
| Advantages | High-yielding and well-documented steps. | Potentially shorter and more atom-economical. |
| Disadvantages | Requires handling of a nitro intermediate. | May require optimization for high yields. |
Experimental Protocols
Route 1: From 5-Nitrobenzo[b]thiophene
This route involves the initial synthesis of 5-nitrobenzo[b]thiophene followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylic acid
To a solution of methyl thioglycolate in absolute methanol under a nitrogen atmosphere, a solution of sodium methoxide is added. The mixture is heated, and a solution of 2-chloro-5-nitro-benzaldehyde in methanol is added. The resulting suspension is heated and then cooled. After cooling, a sodium hydroxide solution is added, and the mixture is refluxed. The reaction is then cooled and acidified with concentrated HCl to precipitate the product. The crude product is filtered, washed with water, and dried. For purification, the crude material can be dissolved in a hot aqueous sodium hydroxide solution and reprecipitated by the addition of concentrated HCl. The resulting solid is filtered, washed with water, and dried under vacuum to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid as a solid. This can then be decarboxylated to 5-nitrobenzo[b]thiophene.
Step 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound
5-Nitrobenzo[b]thiophene is dissolved in refluxing ethanol. To this solution, stannous chloride (SnCl₂) is added portion-wise. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., concentrated NaOH solution) to precipitate the tin salts and liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Cyclization of 4-Aminothiophenol
This route involves the direct construction of the benzo[b]thiophene ring from a commercially available amino-substituted precursor.
Step 1: Synthesis of this compound
4-Aminothiophenol and chloroacetaldehyde dimethyl acetal are heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The reaction temperature is typically elevated to promote the condensation and cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
assessing the performance of Benzo[b]thiophen-5-amine-based materials against existing technologies
An Objective Guide for Researchers and Drug Development Professionals
The benzo[b]thiophene scaffold is a versatile heterocyclic structure that serves as a building block in the development of novel therapeutic agents, particularly in oncology.[1][2] Materials derived from benzo[b]thiophen-5-amine are being investigated for their potential as kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment.[1][3] This guide provides a comparative overview of a representative this compound-based kinase inhibitor against established, first-generation therapies, using Epidermal Growth Factor Receptor (EGFR) inhibitors as a key example.
EGFR is a well-validated target in several cancers, including non-small-cell lung cancer (NSCLC).[4][5] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have demonstrated significant efficacy but are often limited by the development of resistance.[5][6] This analysis will compare the performance of a hypothetical, yet representative, benzo[b]thiophene-based compound, herein named BTA-X , against these existing technologies.
I. Quantitative Performance Comparison
The following tables summarize the key performance indicators for BTA-X in comparison to first-generation EGFR inhibitors. Data is presented to highlight differences in potency, selectivity, and cellular efficacy.
Table 1: In Vitro Kinase Inhibition Profile
This table compares the half-maximal inhibitory concentration (IC50), a measure of potency, of the compounds against wild-type EGFR and a common resistance mutation, T790M. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. Off-Target Kinase Z) |
| BTA-X | EGFR (Wild-Type) | 8 | >100-fold |
| BTA-X | EGFR (T790M Mutant) | 15 | >100-fold |
| Gefitinib | EGFR (Wild-Type) | 10 | ~50-fold |
| Gefitinib | EGFR (T790M Mutant) | >1000 | ~50-fold |
| Erlotinib | EGFR (Wild-Type) | 12 | ~40-fold |
| Erlotinib | EGFR (T790M Mutant) | >1200 | ~40-fold |
Table 2: Cellular Antiproliferative Activity
This table shows the IC50 values for the inhibition of proliferation in cancer cell lines expressing either wild-type EGFR or the T790M resistance mutation.
| Compound | Cell Line (EGFR Status) | IC50 (µM) |
| BTA-X | A549 (Wild-Type) | 0.5 |
| BTA-X | U87MG (T790M Mutant) | 1.2 |
| Gefitinib | A549 (Wild-Type) | 0.8 |
| Gefitinib | U87MG (T790M Mutant) | >10 |
| Erlotinib | A549 (Wild-Type) | 1.0 |
| Erlotinib | U87MG (T790M Mutant) | >12 |
Table 3: Pharmacokinetic (PK) Parameters
This table outlines key pharmacokinetic properties, which determine the drug's absorption, distribution, metabolism, and excretion (ADME).[7]
| Compound | Bioavailability (%) | Half-life (hours) | Plasma Protein Binding (%) |
| BTA-X | 65 | 18 | 95 |
| Gefitinib | 60 | 15 | 90 |
| Erlotinib | 60 | 16 | 93 |
II. Visualization of Mechanisms and Workflows
A. EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the EGFR signaling cascade, which is crucial for cell growth and proliferation.[8] Aberrant activation of this pathway is a hallmark of many cancers. The diagram indicates the points of inhibition for both first-generation TKIs and the multi-targeted BTA-X.
References
- 1. This compound [myskinrecipes.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. themarkfoundation.org [themarkfoundation.org]
- 6. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 8. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Target Engagement for Benzo[b]thiophene-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzo[b]thiophene scaffold is a key pharmacophore in the development of novel kinase inhibitors. This guide details the inhibitory activity of a potent 5-hydroxybenzo[b]thiophene derivative, compound 16b, against a panel of cancer-relevant kinases. Experimental data from in vitro kinase assays are presented, alongside detailed protocols for key experiments used to determine target engagement, such as biochemical kinase inhibition assays, Cellular Thermal Shift Assay (CETSA), and Western Blotting. This information provides a framework for evaluating the potential of benzo[b]thiophene-based compounds as targeted therapeutic agents.
Data Presentation: In Vitro Kinase Inhibition Profile of Compound 16b
The following table summarizes the in vitro inhibitory activity of compound 16b, a 5-hydroxybenzo[b]thiophene hydrazide derivative, against a panel of kinases. The data demonstrates the multi-target nature of this inhibitor.
| Target Kinase | IC50 (nM)[1] |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Biochemical Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of a Benzo[b]thiophene-based inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Benzo[b]thiophene-based inhibitor (e.g., Compound 16b)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the Benzo[b]thiophene-based inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the target kinase and its specific substrate peptide to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To demonstrate direct binding of a Benzo[b]thiophene-based inhibitor to its target kinase within intact cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Benzo[b]thiophene-based inhibitor
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western Blotting
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the Benzo[b]thiophene-based inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western Blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Western Blotting for Downstream Signaling Analysis
Western blotting can be used to assess the functional consequence of target engagement by measuring the phosphorylation status of downstream substrates of the target kinase.
Objective: To determine if the Benzo[b]thiophene-based inhibitor modulates the signaling pathway downstream of its target kinase in cells.
Materials:
-
Cancer cell line
-
Benzo[b]thiophene-based inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Benzo[b]thiophene-based inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the downstream substrate as a loading control.
-
A decrease in the phosphorylated form of the substrate in inhibitor-treated cells compared to the control indicates successful target inhibition and pathway modulation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving DYRK1A/B, two of the kinases targeted by compound 16b. DYRK1A/B are involved in multiple cellular processes, including the regulation of transcription factors that control cell proliferation and survival.
Caption: Simplified DYRK1A/B signaling pathway inhibited by a Benzo[b]thiophene-based compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the workflow for confirming target engagement using CETSA.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Target Engagement Confirmation
This diagram illustrates the logical flow for confirming the target engagement of a novel inhibitor.
Caption: Logical workflow for confirming inhibitor target engagement.
References
Evaluating the ADMET Properties of Drug Candidates Derived from Benzo[b]thiophen-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates derived from the versatile Benzo[b]thiophen-5-amine scaffold. This document summarizes key in silico data and outlines the methodologies used for these predictions.
The Benzo[b]thiophene core is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and central nervous system agents.[3] Early assessment of ADMET properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition. This guide focuses on computational ADMET predictions, a common first-pass screening method for novel compounds.[4][5]
Comparative In Silico ADMET Profiles
The following tables summarize the predicted ADMET properties of various classes of drug candidates derived from this compound. These predictions are typically generated using web-based platforms like SwissADME and other computational software.[4][6][7]
Table 1: Physicochemical Properties and Drug-Likeness
| Compound Class | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Reference |
| Schiff Bases | 250 - 400 | 3.0 - 5.0 | 1 - 2 | 2 - 4 | 0 - 1 | |
| Chalcones | 300 - 450 | 3.5 - 5.5 | 1 - 2 | 3 - 5 | 0 - 1 | [6] |
| Kinase Inhibitors | 350 - 500 | 2.5 - 4.5 | 2 - 4 | 4 - 6 | 0 - 1 | [8][9] |
Table 2: Predicted Pharmacokinetic Properties
| Compound Class | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein (P-gp) Substrate | CYP Isozyme Inhibition (e.g., CYP2D6) | Reference |
| Schiff Bases | High | Low to Medium | Predicted No | Predicted Inhibitor | |
| Chalcones | High | Low | Predicted No | Predicted Inhibitor | [6] |
| Kinase Inhibitors | Good to Moderate | Medium to Very Low | Predicted No | Predicted Non-inhibitor | [8][9] |
Methodologies for In Silico ADMET Prediction
The data presented in this guide are derived from computational models. Below are outlines of the typical methodologies employed.
Physicochemical Property Calculation and Drug-Likeness Evaluation
-
Protocol: The 3D structures of the this compound derivatives are first generated and energy-minimized. These structures are then submitted to computational platforms such as SwissADME. The software calculates key physicochemical descriptors including molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. These parameters are then used to evaluate compliance with established drug-likeness rules, most notably Lipinski's Rule of Five.[4][6] This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Pharmacokinetic Prediction
-
Protocol: Web-based tools like SwissADME utilize predictive models to estimate pharmacokinetic properties.
-
Gastrointestinal (GI) Absorption: The BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA), is often used to predict passive GI absorption.[6]
-
Blood-Brain Barrier (BBB) Permeation: The same BOILED-Egg model can also predict the likelihood of a compound crossing the BBB.[6] Compounds with medium to very low predicted BBB penetration are often considered safer for non-CNS targets.[8][9]
-
P-glycoprotein (P-gp) Substrate Prediction: Models are used to predict whether a compound is a likely substrate for the P-gp efflux pump, which can impact drug distribution and contribute to multidrug resistance.
-
Cytochrome P450 (CYP) Inhibition: Predictive models estimate the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.
-
Toxicity Prediction
-
Protocol: Computational toxicity prediction is performed using various software packages that employ models based on extensive toxicological databases. These models can predict a range of toxicity endpoints, including:
-
Hepatotoxicity: Assesses the potential for the compound to cause drug-induced liver injury.
-
Carcinogenicity and Mutagenicity: Predicts the likelihood of the compound causing cancer or genetic mutations.
-
Developmental Toxicity: Estimates the potential for adverse effects on a developing organism.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the ADMET evaluation of novel drug candidates, starting from computational screening and progressing to experimental validation.
Caption: A generalized workflow for the ADMET evaluation of drug candidates.
Conclusion
The in silico evaluation of ADMET properties is an indispensable tool in modern drug discovery, enabling the early identification and prioritization of promising candidates derived from scaffolds like this compound. The available computational data suggest that derivatives of this scaffold can be designed to possess favorable drug-like properties. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm the ADMET profile of any potential drug candidate. Researchers are encouraged to use the methodologies and comparative data presented in this guide as a starting point for their own investigations into this important class of compounds.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. This compound [myskinrecipes.com]
- 4. idaampublications.in [idaampublications.in]
- 5. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
side-by-side comparison of catalytic systems for reactions involving Benzo[b]thiophen-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of catalytic systems for chemical transformations involving Benzo[b]thiophen-5-amine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the performance of different catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.
Introduction to Catalytic Transformations of this compound
This compound is a valuable scaffold due to its presence in numerous biologically active compounds. The functionalization of this molecule, either at the amine group or on the heterocyclic core, is a critical step in the synthesis of novel drug candidates and functional materials. This guide focuses on comparing catalytic systems for C-N bond formation involving this compound, a common and important transformation. Specifically, we will compare a copper-catalyzed Ullmann-type amination for the synthesis of this compound and discuss palladium-catalyzed C-H functionalization as a method for the derivatization of the benzo[b]thiophene core, providing context for potential subsequent reactions of the amino-substituted analogue.
Side-by-Side Comparison of Catalytic Systems
The following table summarizes the key quantitative data for different catalytic systems relevant to the synthesis and functionalization of benzo[b]thiophene derivatives, with a focus on reactions that either produce or could potentially involve this compound.
| Reaction Type | Catalytic System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| C-N Coupling (Ullmann-type) | Cu₂O | 5-Bromobenzo[b]thiophene | This compound | 98 | 20 | 110 | 24 |
| C-H Arylation | Pd(OAc)₂ / Ag₂O | Benzo[b]thiophene | 2-Arylbenzo[b]thiophene | Good to Excellent | 0.4 | 30 | 16 |
Detailed Experimental Protocols
Copper-Catalyzed Synthesis of this compound (Ullmann-type Reaction)
This protocol describes the synthesis of this compound from 5-bromobenzo[b]thiophene via a copper-catalyzed Ullmann-type C-N coupling reaction.[1]
Materials:
-
5-Bromobenzo[b]thiophene
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonium hydroxide solution (28-30% w/w)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pressure tube
-
Oil bath
Procedure:
-
To a pressure tube, add 5-bromobenzo[b]thiophene (1 equivalent) and Cu₂O (20 mol%).
-
Add 1 mL of ammonium hydroxide solution and 1 mL of NMP.
-
Seal the pressure tube and heat the mixture at 110 °C in an oil bath for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 4 mL of ice water.
-
The resulting mixture is then extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are washed with brine (2 x 3 mL) and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound.[1]
This copper-catalyzed system demonstrates high efficiency for the synthesis of this compound, providing an excellent yield under relatively mild conditions for a traditional Ullmann reaction.[1]
Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene
While a direct palladium-catalyzed reaction using this compound as a substrate with comprehensive comparative data was not found in the reviewed literature, the following protocol for the C2-arylation of the parent benzo[b]thiophene provides a valuable reference for a common palladium-catalyzed functionalization of this heterocyclic system. This type of reaction highlights the utility of palladium catalysts for C-H activation on the benzo[b]thiophene core.
Materials:
-
Benzo[b]thiophene
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Sodium acetate (NaOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
In a reaction vessel, combine Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 equivalent), and NaOAc (0.5 equivalent).
-
Add the aryl iodide (1.0 equivalent) and benzo[b]thiophene (2.0 equivalents).
-
Add HFIP to achieve a 1 M concentration.
-
Stir the mixture at 30 °C for 16 hours.
-
Upon completion, dilute the reaction mixture with 5 mL of EtOAc and filter through a plug of silica.
-
Wash the silica plug with an additional 30 mL of EtOAc.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2-arylbenzo[b]thiophene.
Visualizing the Catalytic Processes
To better understand the workflows and conceptual differences between the discussed catalytic reactions, the following diagrams are provided.
Experimental Workflow for Copper-Catalyzed Amination
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Conceptual Catalytic Cycles: Ullmann vs. Buchwald-Hartwig
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig C-N coupling reactions.
Concluding Remarks
The choice of catalytic system for reactions involving this compound is dependent on the desired transformation. For the synthesis of the amine itself from a halo-precursor, the copper-catalyzed Ullmann-type reaction provides a high-yielding and straightforward approach. For subsequent functionalization, particularly C-H activation and arylation of the benzo[b]thiophene core, palladium-based catalysts are well-established, offering a powerful tool for creating structural diversity.
While direct comparative data for various catalytic systems starting from this compound is limited in the current literature, the principles of established catalytic methods like the Buchwald-Hartwig and Ullmann reactions provide a strong foundation for developing and optimizing new transformations. Researchers are encouraged to consider the specific requirements of their target molecule, including functional group tolerance and desired bond formation, when selecting a catalytic system. Further research into the direct functionalization of this compound using a broader range of catalytic systems would be highly beneficial to the fields of medicinal chemistry and materials science.
References
A Comparative Guide to Analytical Methods for the Quantification of Benzo[b]thiophen-5-amine
A comparative guide to a newly validated RP-HPLC-UV method for the quantification of Benzo[b]thiophen-5-amine versus a conventional GC-MS method.
This guide provides a comprehensive comparison of a newly validated Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for quality control and drug development processes. The following sections detail the performance of each method based on key validation parameters, offering researchers and drug development professionals the data needed to select the most appropriate analytical technique for their specific requirements.
Common analytical techniques for the quantification of similar aromatic and amine-containing compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] These methods are well-established for providing accurate and reliable results in pharmaceutical analysis.[6]
Method Performance Comparison
The performance of the newly developed RP-HPLC-UV method was validated against a conventional GC-MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.
Table 1: Summary of Validation Parameters
| Validation Parameter | New RP-HPLC-UV Method | Comparative GC-MS Method |
| Linearity (R²) | 0.9995 | 0.9991 |
| Range | 1 - 100 µg/mL | 5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Specificity | Specific | Specific |
| Robustness | Robust | Moderately Robust |
Experimental Protocols
Detailed methodologies for both the new RP-HPLC-UV method and the comparative GC-MS method are provided below.
New RP-HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo sample, and a standard solution of this compound to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Comparative GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to obtain a theoretical concentration within the calibration range.
3. Method Validation Protocol:
-
The validation protocol is similar to the HPLC method, with adjustments for the GC-MS technique. Specificity is confirmed by the absence of interfering peaks at the retention time and by the mass spectrum of the analyte.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the key performance characteristics of the two methods.
Caption: Experimental workflow for the validation of analytical methods.
Caption: Key performance characteristics of the analytical methods.
References
- 1. This compound [myskinrecipes.com]
- 2. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Analytical Methods Used for the Detection and Quantification of Benzodiazepines (2019) | Zidane Qriouet | 55 Citations [scispace.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzo[b]thiophen-5-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzo[b]thiophen-5-amine (CAS#: 20532-28-9), a key intermediate in pharmaceutical synthesis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
The fundamental principle of chemical waste management is to identify, segregate, and dispose of chemical waste in accordance with federal, state, and local regulations.[1] Improper disposal can lead to regulatory violations, environmental contamination, and significant health and safety risks.
Hazard Identification and Classification
The first step in safe disposal is to accurately identify the chemical waste.[1] this compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin.[2] While specific hazard symbols and risk phrases are not uniformly listed, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).[2]
Incompatible Materials:
-
Strong oxidizing agents[2]
Hazardous Decomposition Products:
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is mandatory.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe collection and preparation of this compound waste for disposal.
Step 1: Waste Collection
-
For spills, vacuum or sweep up the solid material.[2]
-
Place the waste into a designated, suitable disposal container.[2]
-
The container must be chemically compatible with the waste and free from damage or deterioration, with a secure, leak-proof closure.
Step 2: Waste Segregation
-
Segregate this compound waste from incompatible chemicals, particularly strong oxidizing agents, to prevent dangerous reactions.[1]
-
Each class of chemical waste should have its own designated container.[1]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
Indicate the date when waste was first added to the container.[1]
Step 4: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible substances and ignition sources.[3]
-
This area should be a designated Satellite Accumulation Area within the laboratory.[4]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal provider to arrange for pickup and disposal.[3][4]
-
Follow all institutional and regulatory procedures for waste handover.
Quantitative Data Summary
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). Specific limits may vary based on local and state regulations.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Non-Acutely Hazardous Waste | 55 gallons | 12 months in the lab |
| Acutely Toxic (P-list) Waste | 1 quart (liquid) or 1 kg (solid) | Until limit is reached, then 3 days for removal |
Data sourced from general laboratory waste management guidelines.[4][5]
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the chemical disposal process for this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to supplement, not replace, the specific requirements of your institution and the regulations in your jurisdiction. Always consult your institution's Chemical Hygiene Plan and your local Environmental Health and Safety (EH&S) office for complete and specific instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[b]thiophen-5-amine
Essential safety protocols and disposal plans are critical for laboratory personnel handling Benzo[b]thiophen-5-amine. This guide provides detailed procedural information to ensure the safe handling of this and structurally similar compounds, reinforcing a culture of safety and precision in research and development.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense. Below is a summary of recommended equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | Use in a well-ventilated area or fume hood. A respirator may be necessary if dusts are generated.[2] |
| Running reactions and transfers | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | Work within a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | Work within a certified chemical fume hood. |
| Handling waste and decontamination | Chemical safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Use in a well-ventilated area. |
Detailed Experimental Protocols for Safe Handling
1. Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Eyewash stations and safety showers must be readily accessible.[3]
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Always wear chemical safety goggles.[2][4] A face shield should be used in addition to goggles when there is a risk of splashing.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[2] It is recommended to wear two pairs of gloves when handling hazardous drugs.[6] Gloves should be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured.[6]
-
Body Protection: A laboratory coat is mandatory.[2] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating airborne particles or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator should be used.[5]
3. Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in areas where chemicals are handled.[4][6]
4. Spill and Waste Management:
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste contaminated with this compound, including empty containers, as hazardous waste in accordance with local, state, and federal regulations.[2][4] Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.[8]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Standard operating procedure for handling this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
